3-Fluoro-5-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMMFUTIUURQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475932 | |
| Record name | 3-Fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491862-84-1 | |
| Record name | 3-Fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-3-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-iodotoluene: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-iodotoluene, with the CAS number 491862-84-1, is a halogenated aromatic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, provides a versatile platform for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its utility in the development of novel therapeutics.
Core Properties of this compound
This compound is a compound whose utility is defined by its distinct chemical and physical characteristics. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 491862-84-1 | [1][2] |
| Molecular Formula | C₇H₆FI | [2] |
| Molecular Weight | 236.03 g/mol | [2] |
| Appearance | Colorless to light yellow or brown liquid/solid | |
| Density | 1.773 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.577 | [1] |
| Boiling Point | 88 °C | |
| Flash Point | 87.78 °C (closed cup) | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. |
Synthesis of this compound
A potential forward synthesis is outlined below. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Experimental Protocol: A Proposed Synthesis of this compound
Materials:
-
3-Fluoro-5-methylaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 3-Fluoro-5-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination (Sandmeyer-type reaction): A solution of potassium iodide in water is prepared and cooled in an ice bath. The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The iodine atom is a particularly useful handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted alkynes.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine, a crucial step in the synthesis of many biologically active compounds.
Role as a Pharmaceutical Intermediate
This compound is commercially available and is described as a pharmaceutical and pesticide intermediate.[5] Its structure is a key component in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and iodo groups allows for sequential and regioselective modifications, making it a versatile starting material for the construction of compound libraries for high-throughput screening.
Visualizing Synthetic Pathways and Logical Workflows
To illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a logical workflow for its synthesis and its subsequent use in common cross-coupling reactions.
Caption: Proposed synthetic pathway for this compound.
Caption: Application of this compound in key cross-coupling reactions.
Conclusion
This compound is a strategically important building block for researchers in organic synthesis and drug discovery. Its well-defined physical and chemical properties, combined with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of novel and complex molecules. The ability to introduce fluorine and other functionalities through the iodo group provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for sophisticated molecular architectures in drug development continues to grow, the utility of this compound is expected to expand further.
References
Technical Guide: Physicochemical Properties and Synthetic Pathway of 3-Fluoro-5-iodotoluene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the molecular characteristics of 3-Fluoro-5-iodotoluene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value |
| Molecular Formula | C₇H₆FI[1][2][3][4] |
| Molecular Weight | 236.03 g/mol [1][2] |
| Synonym | 3-Fluoro-5-methyliodobenzene[2] |
| CAS Number | 491862-84-1[1][2] |
Experimental Protocols: Synthesis of this compound
While specific experimental protocols can vary, a common synthetic route to this compound involves the diazotization of 3-fluoro-5-methylaniline followed by a Sandmeyer-type reaction with an iodide source. The following is a generalized conceptual workflow for its synthesis.
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other strong acid
-
Potassium iodide (KI)
-
Appropriate organic solvent (e.g., diethyl ether or dichloromethane)
-
Sodium bicarbonate (NaHCO₃) or other mild base for neutralization
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Generalized Procedure:
-
Diazotization: 3-Fluoro-5-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodination (Sandmeyer Reaction): The cold diazonium salt solution is then slowly added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of this compound. Nitrogen gas is evolved during this step.
-
Work-up and Extraction: The reaction mixture is allowed to warm to room temperature. The organic product is extracted into an organic solvent. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by a wash with water and brine.
-
Drying and Purification: The organic extract is dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed under reduced pressure. The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.
Conceptual Workflow for Synthesis and Quality Control
The following diagram illustrates a logical workflow for the synthesis and subsequent quality control of this compound, a crucial process in drug development and chemical research to ensure product identity and purity.
Caption: Synthesis and quality control workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Reactivity of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodotoluene is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the iodo group makes it an excellent substrate for a variety of cross-coupling reactions, while the fluoro and methyl groups can influence the electronic properties and steric environment of the molecule, impacting its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, including detailed experimental protocols and tabulated data for key transformations.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a multi-step sequence starting from 3-fluorotoluene. The overall synthetic pathway is outlined below.
Figure 1: Synthetic pathway for this compound.
Step 1: Nitration of 3-Fluorotoluene
The initial step involves the electrophilic nitration of 3-fluorotoluene. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups lead to the formation of a mixture of regioisomers. The major products are typically 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, with the desired 3-fluoro-5-nitrotoluene being a minor product. Careful control of reaction conditions and efficient purification are crucial.
Experimental Protocol: Nitration of 3-Fluorotoluene
-
Materials: 3-Fluorotoluene, Fuming nitric acid, Concentrated sulfuric acid, Dichloromethane, Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 3-fluorotoluene (1.0 eq) in dichloromethane at 0 °C, slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude mixture of nitro isomers is then purified by fractional distillation or column chromatography to isolate 3-fluoro-5-nitrotoluene.
-
Step 2: Reduction of 3-Fluoro-5-nitrotoluene
The isolated 3-fluoro-5-nitrotoluene is then reduced to the corresponding aniline, 3-fluoro-5-aminotoluene. A common method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.
Experimental Protocol: Reduction of 3-Fluoro-5-nitrotoluene
-
Materials: 3-Fluoro-5-nitrotoluene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid, Sodium hydroxide solution, Diethyl ether.
-
Procedure:
-
To a stirred solution of 3-fluoro-5-nitrotoluene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq).
-
Heat the mixture to reflux and then slowly add concentrated hydrochloric acid (5.0 eq) dropwise.
-
Continue refluxing for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-5-aminotoluene, which can be used in the next step without further purification.
-
Step 3: Sandmeyer Reaction of 3-Fluoro-5-aminotoluene
The final step is a Sandmeyer reaction, where the amino group of 3-fluoro-5-aminotoluene is converted to a diazonium salt and subsequently displaced by iodide to yield this compound.
Experimental Protocol: Sandmeyer Iodination of 3-Fluoro-5-aminotoluene
-
Materials: 3-Fluoro-5-aminotoluene, Sodium nitrite (NaNO₂), Sulfuric acid, Potassium iodide (KI), Diethyl ether, Sodium thiosulfate solution.
-
Procedure:
-
Dissolve 3-fluoro-5-aminotoluene (1.0 eq) in a mixture of water and sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.
-
Physical and Spectroscopic Data
| Property | Value |
| CAS Number | 491862-84-1 |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 87-88 °C at 15 mmHg |
| Density | 1.773 g/mL at 25 °C |
| Refractive Index | n20/D 1.577 |
Reactivity of this compound
The presence of the carbon-iodine bond makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Figure 2: Key cross-coupling reactions of this compound.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a new carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl compounds.
General Experimental Protocol: Suzuki Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF, with or without water).
-
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and a base (2.0 eq) in a suitable solvent, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Coupling Partner (R-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 75-85 |
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon double bonds.
General Experimental Protocol: Heck Reaction
-
Materials: this compound, Alkene (e.g., styrene, acrylate), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃, P(o-tol)₃), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, Acetonitrile).
-
Procedure:
-
To a mixture of this compound (1.0 eq), the alkene (1.2 eq), and a base (1.5 eq) in a suitable solvent, add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).
-
Heat the reaction mixture under an inert atmosphere at 80-140 °C for 6-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 100 | 75-85 |
| Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 110 | 60-70 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
General Experimental Protocol: Sonogashira Coupling
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Et₃N, DIPA), Solvent (e.g., THF, DMF).
-
Procedure:
-
To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent, add the palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and a base (2.0 eq).
-
Stir the reaction mixture at room temperature to 80 °C under an inert atmosphere for 2-12 hours.
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
| Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 70 | 80-90 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | Et₃N | Toluene | 80 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, leading to the synthesis of substituted anilines.
General Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, K₃PO₄), Solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.4 eq) in a dry solvent.
-
Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 75-85 |
| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 90 | 70-80 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its preparation, though requiring a multi-step sequence with careful purification, is achievable through established synthetic methodologies. The true utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The ability to readily form new carbon-carbon and carbon-nitrogen bonds via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions makes this compound an important precursor for the synthesis of a wide range of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers and scientists working with this important synthetic intermediate.
Chemical structure and IUPAC name of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-iodotoluene, also known by its IUPAC name 1-Fluoro-3-iodo-5-methylbenzene, is a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications in the pharmaceutical industry. The strategic positioning of the fluoro and iodo groups makes this compound a valuable building block in cross-coupling reactions, enabling the synthesis of novel drug candidates and other high-value chemical entities.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a toluene backbone with a fluorine atom at the C3 position and an iodine atom at the C5 position.
-
Chemical Formula : C₇H₆FI
-
IUPAC Name : 1-Fluoro-3-iodo-5-methylbenzene[1]
-
Synonyms : this compound, 3-Fluoro-5-methyliodobenzene
-
CAS Number : 491862-84-1[1]
-
SMILES : Cc1cc(F)cc(I)c1
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 236.03 g/mol | |
| Appearance | Off-white to slight yellow solid | |
| Density | 1.773 g/mL at 25 °C | |
| Boiling Point | 207.4 °C | |
| Flash Point | 88 °C (closed cup) | |
| Refractive Index | n20/D 1.577 |
Spectroscopic Data:
While a complete, published high-resolution spectrum was not available, typical chemical shifts for similar aromatic compounds can be estimated.
-
¹H NMR: The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to coupling with both fluorine and other protons. The methyl protons would appear as a singlet around δ 2.3 ppm.[2][3][4]
-
¹³C NMR: The aromatic carbons would resonate in the region of δ 110-165 ppm. The carbon bearing the fluorine atom will show a large C-F coupling constant. The carbon attached to the iodine atom will have a chemical shift in the lower end of the aromatic region, and the methyl carbon will appear upfield, around δ 20-25 ppm.[5][6]
-
Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) would be observed at m/z = 236. A prominent peak at m/z = 109 would correspond to the loss of an iodine atom. Further fragmentation of the toluene backbone would also be expected.[7][8]
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[9][10][11] This protocol outlines the synthesis of this compound starting from 3-Fluoro-5-methylaniline.[12][13]
Reaction Scheme:
A representative synthesis pathway for this compound.
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 3-Fluoro-5-methylaniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Gently heat the reaction mixture to room temperature and then to approximately 60 °C until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or distillation.
-
Applications in Drug Development
This compound serves as a key building block in the synthesis of pharmaceuticals, primarily due to the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more reactive in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl or other organic moieties at this position. The fluorine atom often remains intact and can enhance the metabolic stability and binding affinity of the final drug molecule.[14]
While specific drug examples directly citing the use of this compound are proprietary, its utility can be inferred from its structural motifs present in various clinical candidates and approved drugs, particularly in oncology and for central nervous system disorders. Aryl halides are foundational in the synthesis of numerous kinase inhibitors and other targeted therapies.
Representative Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in the pharmaceutical industry. The C-I bond of this compound can be selectively coupled with an organoboron reagent.
Suzuki-Miyaura coupling of this compound.
Safety and Handling
This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Class : Toxic
-
Transport Information : UN 2810
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct structural features allow for selective functionalization, making it an important intermediate in the preparation of complex molecules for drug discovery and development. The synthetic and reactive methodologies outlined in this guide provide a foundation for its effective utilization in research and pharmaceutical applications.
References
- 1. This compound | 491862-84-1 [chemicalbook.com]
- 2. compoundchem.com [compoundchem.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Fluoro-5-iodotoluene [webbook.nist.gov]
- 8. 2-Fluoro-5-iodotoluene [webbook.nist.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. chembk.com [chembk.com]
- 13. 3-Fluoro-5-methylaniline | 52215-41-5 [chemicalbook.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
3-Fluoro-5-iodotoluene safety data sheet (SDS) information
An In-depth Technical Safety Guide for 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is a summary of publicly available Safety Data Sheet (SDS) information. It is not a substitute for a formal SDS provided by the manufacturer. Always refer to the original SDS before handling the chemical.
Chemical Identification and Properties
This compound, also known as 3-Fluoro-5-methyliodobenzene, is a halogenated aromatic compound used as an intermediate in pharmaceutical and chemical synthesis.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 491862-84-1 | [2][3][4] |
| Molecular Formula | C₇H₆FI | [4] |
| Molecular Weight | 236.03 g/mol | [4][5] |
| Appearance | Off-white to slight yellow solid or Colourless Liquid | [2][5] |
| Density | 1.773 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.577 | [4] |
| Flash Point | 87.78 °C (190.0 °F) - closed cup | [4] |
| Purity | Typically ≥97% or ≥98% |[2][4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazard is acute oral toxicity.[4] The Globally Harmonized System (GHS) classification provides a standardized framework for understanding its dangers.
Table 2: GHS Hazard Summary
| GHS Element | Description | Source |
|---|---|---|
| Pictogram | [4] | |
| Signal Word | Danger | [4] |
| Hazard Classifications | Acute Toxicity, Oral (Category 3) | [4] |
| Hazard Statements | H301: Toxic if swallowed. | [4] |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |[4] |
Other sources may also list irritation hazards. For instance, similar fluorinated and iodinated compounds are often classified as causing skin and eye irritation.[6][7][8]
Caption: GHS hazard classification workflow for this compound.
Toxicological Information
The primary toxicological concern is its high acute toxicity upon ingestion.[4]
Table 3: Toxicological Data
| Endpoint | Classification/Result | Remarks | Source |
|---|
| Acute Oral Toxicity | Category 3 | Toxic if swallowed. The toxicological properties have not been fully investigated beyond this classification. |[4][9] |
Experimental Protocols
The specific experimental protocols used to generate the data in the source SDSs are not provided. However, standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed for regulatory submissions.
Methodology for Acute Oral Toxicity (OECD Test Guideline 423):
-
Principle: This is a stepwise procedure with a small number of animals per step. The outcome of one step determines the dose for the next. The method uses the minimum number of animals to estimate the LD50 and classify the substance.
-
Animal Model: Typically, a single sex (usually females) of rodent (e.g., rats) is used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
Animals are observed for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as signs of toxicity like tremors or convulsions.
-
Mortality is recorded, and the timing of death is noted.
-
The classification (e.g., Category 3) is determined by the number of mortalities at specific dose levels.
-
Methodology for Flash Point Determination (Closed-Cup Method, e.g., ASTM D93):
-
Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is directed into the cup at regular intervals.
-
Procedure: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite. The "closed-cup" method prevents the loss of volatile components and generally yields a lower, more conservative (safer) value than an open-cup method.
Handling, Storage, and Emergency Procedures
5.1 Exposure Controls and Personal Protection Proper engineering controls and personal protective equipment (PPE) are critical to ensure safety.
-
Engineering Controls: Handle in a well-ventilated place, such as a fume hood, to minimize inhalation exposure.[6][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][9]
-
Respiratory Protection: For large-scale operations or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 14387 approved respirator with a suitable filter (e.g., type ABEK).[4]
Caption: Logic for selecting PPE based on this compound hazards.
5.2 First-Aid Measures
-
Ingestion: CRITICAL. If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician.[6][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[6][9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
5.3 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.[9]
-
Specific Hazards: The substance is combustible.[9] Containers may explode when heated.[9] Hazardous combustion products can include carbon oxides, hydrogen fluoride, and hydrogen iodide.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
5.4 Handling and Storage
-
Handling: Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6][9] The designated storage class is 6.1C, for combustible, acute toxic category 3 materials.[4]
Stability and Reactivity
-
Chemical Stability: Stable under normal, recommended storage conditions.[9]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing.[9]
-
Conditions to Avoid: Heat, flames, and sparks.[9]
-
Incompatible Materials: No specific information available in the searched documents, but strong oxidizing agents are generally to be avoided with organic compounds.
Disposal Considerations
-
Waste Disposal: This material should be considered hazardous waste. Disposal must be in accordance with local, regional, and national regulations. Do not empty into drains.[6][9] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. 3 fluoro 5 iodotoluene [yacooscience.com]
- 2. antimex.lookchem.com [antimex.lookchem.com]
- 3. This compound | 491862-84-1 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Acetylsalicylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the core physical properties of acetylsalicylic acid (aspirin): its melting point, boiling point, and density. A thorough understanding of these characteristics is fundamental in the pharmaceutical sciences, influencing everything from manufacturing processes and formulation development to stability studies and quality control. This document offers a summary of these properties, detailed experimental protocols for their determination, and a logical workflow for analysis.
Core Physical Properties of Acetylsalicylic Acid
The physical properties of an active pharmaceutical ingredient (API) like acetylsalicylic acid are critical indicators of its purity, identity, and physical form. These parameters are rigorously controlled during drug development and manufacturing.
| Physical Property | Value | Units | Notes |
| Melting Point | 135 - 136 °C | Degrees Celsius (°C) | Pure acetylsalicylic acid has a sharp melting point. Impurities typically lower and broaden this range.[1][2][3][4] A second polymorphic form has been identified with a melting point of approximately 144.9°C.[5][6] |
| Boiling Point | ~140 °C | Degrees Celsius (°C) | Acetylsalicylic acid decomposes at or near its boiling point.[1][7][8][9] Thermal degradation begins around 150°C.[5][10] |
| Density | 1.35 - 1.40 | Grams per cubic centimeter (g/cm³) | The density is a key parameter for powder flow, compaction, and formulation design.[2][3][11][12][13] |
Experimental Protocols
Accurate and reproducible determination of physical properties is essential for regulatory submission and consistent product quality. The following sections detail standard laboratory methodologies for measuring the melting point and density of acetylsalicylic acid.
This method relies on observing the temperature range over which a small, compacted sample of the solid in a capillary tube transitions from the solid to the liquid phase.
Methodology:
-
Sample Preparation: Ensure the acetylsalicylic acid sample is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powder sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[14] Repeat until a tightly packed column of 2-3 mm in height is achieved.
-
Apparatus Setup:
-
Attach the capillary tube to a calibrated thermometer using a rubber band or a small piece of tubing. The sample portion of the tube should be level with the thermometer bulb.[14]
-
Immerse the thermometer and the attached capillary tube in a heat-stable liquid bath (e.g., mineral oil or glycerol) within a beaker.[15] Alternatively, place the tube in a commercial melting point apparatus.
-
-
Heating and Observation:
-
Heat the bath slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.
-
Continuously stir the bath to ensure uniform temperature distribution.
-
-
Data Recording: Record two temperatures:
A standard boiling point determination is not appropriate for acetylsalicylic acid as it decomposes at elevated temperatures.[1][9] The reported "boiling point" of 140 °C is more accurately described as a decomposition temperature.[7][8] To characterize its thermal stability, advanced thermal analysis techniques are employed.
Methodology Overview: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a substance as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal degradation.
-
Procedure: A small, accurately weighed sample of acetylsalicylic acid is placed in a TGA pan. The sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which decomposition events occur.[10]
This method determines the volume of a solid by measuring the volume of a fluid it displaces, based on Archimedes' principle. It is suitable for solids that are insoluble in the chosen fluid.
Methodology:
-
Mass Measurement: Accurately weigh a sample of dry acetylsalicylic acid crystals or powder using an analytical balance. Record this mass as m.
-
Initial Volume Measurement: Add a known volume of a liquid in which aspirin is insoluble (e.g., a saturated hydrocarbon) to a graduated cylinder. The volume should be sufficient to fully submerge the sample. Record this initial volume as V1.[18]
-
Displacement Measurement: Carefully add the weighed acetylsalicylic acid sample to the graduated cylinder, ensuring no liquid is lost to splashing and that the solid is fully submerged.[19]
-
Final Volume Measurement: Record the new volume of the liquid plus the submerged solid. Record this final volume as V2.
-
Calculation:
-
The volume of the solid sample (V_solid) is the difference between the final and initial volumes: V_solid = V2 - V1.[18]
-
The density (ρ) is calculated by dividing the mass by the volume: ρ = m / V_solid.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physical characterization of an acetylsalicylic acid sample.
Caption: Logical workflow for the physical analysis of acetylsalicylic acid.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. understandingstandards.org.uk [understandingstandards.org.uk]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 12. 50-78-2 CAS MSDS (Acetylsalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 16. Preparation of Aspirin and Determination of the Melting Point - 1445 Words | Bartleby [bartleby.com]
- 17. researchgate.net [researchgate.net]
- 18. kbcc.cuny.edu [kbcc.cuny.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 3-Fluoro-5-iodotoluene: A Technical Guide for Researchers
Abstract
This technical guide addresses the solubility of 3-fluoro-5-iodotoluene, a key intermediate in pharmaceutical synthesis and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document outlines the current state of knowledge and provides a standardized, detailed experimental protocol for researchers to determine these solubility values empirically. The methodologies described are based on the widely accepted shake-flask equilibrium method coupled with gravimetric analysis, ensuring reliable and reproducible results. Additionally, a logical workflow for this experimental process is provided as a visual guide.
Introduction
This compound is a substituted aromatic halide of significant interest in drug discovery and organic synthesis. Its structural motifs are present in various biologically active molecules, making it a valuable building block. The solubility of such a compound is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), formulation development, and overall process efficiency. A thorough understanding of its behavior in different solvent systems is paramount for its effective application.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or major chemical data repositories. The principle of "like dissolves like" suggests that as a halogenated aromatic compound, it is expected to exhibit higher solubility in nonpolar and polar aprotic solvents compared to polar protic solvents. However, empirical determination is necessary for accurate quantification.
The following table lists common organic solvents for which solubility data is required for comprehensive characterization. Researchers are encouraged to use the protocols outlined in this guide to populate this data.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Chemical Formula | Solubility ( g/100 mL at 25°C) |
| Alcohols (Polar, Protic) | Methanol | CH₃OH | Data not available |
| Ethanol | C₂H₅OH | Data not available | |
| Isopropanol | C₃H₈O | Data not available | |
| Ketones (Polar, Aprotic) | Acetone | C₃H₆O | Data not available |
| Methyl Ethyl Ketone | C₄H₈O | Data not available | |
| Ethers (Polar, Aprotic) | Diethyl Ether | (C₂H₅)₂O | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Data not available | |
| 1,4-Dioxane | C₄H₈O₂ | Data not available | |
| Esters (Polar, Aprotic) | Ethyl Acetate | C₄H₈O₂ | Data not available |
| Halogenated (Aprotic) | Dichloromethane | CH₂Cl₂ | Data not available |
| Chloroform | CHCl₃ | Data not available | |
| Aromatics (Nonpolar) | Toluene | C₇H₈ | Data not available |
| Benzene | C₆H₆ | Data not available | |
| Hydrocarbons (Nonpolar) | n-Hexane | C₆H₁₄ | Data not available |
| Cyclohexane | C₆H₁₂ | Data not available | |
| Amides (Polar, Aprotic) | Dimethylformamide (DMF) | C₃H₇NO | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a specific temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic orbital shaker or temperature-controlled water bath
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringes and chemically resistant membrane filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (optional, for concentration analysis)
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid or liquid solute is essential to ensure that equilibrium is reached and a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials at a constant speed (e.g., 150-300 RPM) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies should be conducted to determine the time required to reach a stable concentration.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the undissolved solute, draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the collected sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed collection vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.
Analysis: Gravimetric Method
-
Mass Determination of Saturated Solution: Immediately after filtration, weigh the collection vial containing the known volume of the saturated solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator or rotary evaporator.
-
Mass Determination of Solute: Once the solvent has completely evaporated and the vial has returned to room temperature in a desiccator, weigh the vial containing the dried solute residue. Continue the drying process until a constant mass is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g / 100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtrate collected in mL) * 100
The experiment should be performed in triplicate for each solvent to ensure precision and accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its empirical determination. The detailed shake-flask protocol and the accompanying workflow diagram offer a standardized approach for researchers in drug development and chemical synthesis to generate reliable and comparable data. The establishment of a comprehensive solubility profile for this important building block will undoubtedly accelerate its application in various scientific endeavors.
Navigating the Procurement and Application of 3-Fluoro-5-iodotoluene: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and purchasing of 3-Fluoro-5-iodotoluene (CAS No. 491862-84-1). Furthermore, it provides insights into its application as a key intermediate in pharmaceutical research, with a focus on synthetic methodologies.
Commercial Availability and Procurement
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by its fluorine and iodine substituents. A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. Below is a summary of commercial suppliers and their available product specifications.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |
| Key Organics | Not Specified | 1 mg, 5 mg, 10 mg, 25 g | £37.00 (1mg), £46.00 (5mg), £63.00 (10mg), £842.00 (25g) | 491862-84-1[1] |
| CymitQuimica | 98% | 1g, 5g, 25g | €38.00 (1g), €120.00 (5g), €520.00 (25g) | 491862-84-1[2] |
| Sigma-Aldrich | 97% | Not Specified | Price on Request | 491862-84-1[3] |
| ChemicalBook | 99% | Per KG | $0.00 - $3.00 | 491862-84-1[] |
| Antimex Chemical Ltd. | 98% | 1L, 5L, 10L, 25L bottle | Price on Request | 491862-84-1[5] |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Role in Drug Discovery and Development
Fluorinated organic molecules play a crucial role in modern medicinal chemistry. The introduction of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound serves as a versatile building block in the synthesis of complex bioactive molecules. Its aryl iodide moiety makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon bonds in drug discovery projects.
Pharmaceutical intermediates like this compound are foundational in the early stages of drug discovery, enabling the rapid synthesis of diverse compound libraries for screening against biological targets.[] These intermediates allow for the systematic modification of molecular scaffolds to optimize pharmacological properties and reduce potential toxicity.[] The process of utilizing such an intermediate in a drug discovery workflow is outlined in the diagram below.
References
- 1. mlunias.com [mlunias.com]
- 2. syrris.com [syrris.com]
- 3. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3-Fluoro-5-iodotoluene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-iodotoluene is a versatile, trifunctional building block increasingly utilized in organic synthesis. Its unique substitution pattern, featuring a nucleophilic methyl group, a reactively versatile iodine atom, and a directing fluorine atom, allows for a wide array of chemical transformations. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. Detailed experimental protocols, quantitative data for key reactions, and diagrammatic representations of synthetic pathways are presented to facilitate its practical application in the laboratory.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound has emerged as a valuable synthon, providing a scaffold for the introduction of a fluorinated toluene moiety into a variety of molecular frameworks. The presence of the iodo group at the 5-position offers a prime handle for a multitude of cross-coupling reactions, while the fluoro and methyl groups can influence the electronic properties and steric environment of the molecule, and serve as sites for further functionalization. This guide explores the synthetic utility of this compound in several key classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. These reactions are fundamental to the construction of complex biaryl systems and other scaffolds prevalent in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This compound can be readily coupled with a variety of boronic acids and their derivatives to generate fluorinated biaryl compounds.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 16 | 88 |
Experimental Protocol: Synthesis of 3-Fluoro-5-phenyltoluene
To a solution of this compound (1.0 mmol, 236 mg) and phenylboronic acid (1.2 mmol, 146 mg) in toluene (5 mL) was added an aqueous solution of Na₂CO₃ (2 M, 2 mL). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) was then added, and the reaction mixture was heated to 100 °C for 12 hours. After cooling to room temperature, the layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 3-fluoro-5-phenyltoluene as a colorless oil.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction allows for the arylation of alkenes. This compound can be coupled with various olefins to introduce a fluorotolyl group, leading to the synthesis of substituted styrenes and other vinylated aromatics.
Table 2: Heck Reaction of this compound with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 82 |
| 3 | Herrmann's Catalyst (1) | - | NaOAc | DMAc | 130 | 12 | 85 |
Experimental Protocol: Synthesis of 1-Fluoro-3-methyl-5-styrylbenzene
A mixture of this compound (1.0 mmol, 236 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and triethylamine (1.5 mmol, 209 µL) in DMF (5 mL) was degassed and heated to 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture was diluted with water and extracted with diethyl ether. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated. The residue was purified by flash chromatography (silica gel, hexanes) to give the desired product.
Figure 2: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes. This compound serves as an excellent substrate for this transformation.[1]
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 10 | 88 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | DMF | 70 | 16 | 92 |
Experimental Protocol: Synthesis of 1-Fluoro-3-methyl-5-(phenylethynyl)benzene
To a solution of this compound (1.0 mmol, 236 mg) in THF (10 mL) were added phenylacetylene (1.2 mmol, 122 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), and triethylamine (2.0 mmol, 279 µL). The reaction mixture was stirred at 65 °C for 12 hours under an argon atmosphere. After completion, the solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography on silica gel (hexanes) to yield the title compound.[1]
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines.[2]
Table 4: Buchwald-Hartwig Amination of this compound with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
Experimental Protocol: Synthesis of 3-Fluoro-5-methyl-N-phenylaniline
A mixture of this compound (1.0 mmol, 236 mg), aniline (1.2 mmol, 112 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) in toluene (5 mL) was degassed and heated at 100 °C for 18 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by column chromatography on silica gel to afford the desired product.
Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.
Other Synthetic Applications
Beyond palladium-catalyzed reactions, the reactivity of the C-I bond in this compound can be exploited in other important transformations.
Metal-Halogen Exchange and Subsequent Reactions
The iodine atom can be readily exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles.
Experimental Workflow: Lithiation-Borylation
-
Lithiation: this compound is treated with an organolithium reagent, such as n-butyllithium, at low temperature (-78 °C) to undergo metal-halogen exchange, forming 3-fluoro-5-lithiomethylbenzene in situ.
-
Borylation: The resulting organolithium species is then quenched with a boronic acid ester, such as pinacolborane or triisopropyl borate, to yield the corresponding boronic ester.
-
Further Functionalization: The boronic ester can be used in subsequent Suzuki-Miyaura coupling reactions or other transformations.
Figure 5: Workflow for the lithiation-borylation of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions, in particular, provide efficient and modular routes to a vast array of fluorinated compounds. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this important molecule.
References
A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-5-iodotoluene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of 3-fluoro-5-iodotoluene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic strategies, presents detailed experimental protocols for key reactions, and summarizes relevant quantitative data to facilitate comparative analysis.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and a methyl group—on the benzene ring provides multiple reactive sites for further chemical transformations. This trifunctional nature makes it a versatile intermediate for the synthesis of complex molecular architectures with potential biological activity. This guide explores the most common and effective methods for the preparation of this compound and its derivatives.
Key Synthetic Strategies
Two principal synthetic routes have been identified for the preparation of this compound: the Sandmeyer reaction starting from a corresponding aniline, and the electrophilic iodination of 3-fluorotoluene.
Sandmeyer Reaction of 3-Fluoro-5-aminotoluene
The Sandmeyer reaction is a robust and widely used method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate. In the context of this compound synthesis, the starting material would be 3-fluoro-5-aminotoluene. The reaction proceeds in two main steps:
-
Diazotization: The primary amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form a diazonium salt.
-
Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom.
This method offers good yields and is tolerant of a variety of functional groups. A closely related synthesis of 3-fluoro-5-iodobenzamide from 3-fluoroaniline via a Sandmeyer reaction has been reported, providing a strong basis for a reliable protocol.[1]
Electrophilic Iodination of 3-Fluorotoluene
Direct iodination of an aromatic ring can be achieved through electrophilic aromatic substitution. For the synthesis of this compound, the starting material is 3-fluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Therefore, the position of iodination will be influenced by the combined directing effects of both groups.
A common and effective method for the iodination of electron-rich aromatic compounds involves the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of a Brønsted acid such as trifluoroacetic acid (TFA).[2][3] This method is known for its mild reaction conditions and high regioselectivity in many cases.
Data Presentation
The following tables summarize typical quantitative data for the key synthetic methods discussed.
Table 1: Sandmeyer Reaction for the Synthesis of Aryl Iodides
| Starting Material | Diazotizing Agent | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄ | KI | Water | 0-5 | 75 | [4] |
| 3-Fluoroaniline | NaNO₂, HCl | KI | Water | 0-5 | Not specified | [1] |
| General Anilines | NaNO₂, HOAc | CH₂I₂ | CH₂Cl₂/H₂O | Room Temp | 50-95 | [2] |
Table 2: Electrophilic Iodination of Aromatic Compounds
| Starting Material | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methoxy/Methyl-substituted aromatics | NIS | TFA (catalytic) | Acetonitrile | Room Temp | min - h | Excellent | [2][3] |
| 3,5-Dichloroanisole | NIS | p-Toluenesulfonic acid | Not specified | Not specified | Not specified | 68 | [5] |
| Phenol | NIS | p-Toluenesulfonic acid | Not specified | Room Temp | Not specified | High | [5] |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound based on the methodologies described in the literature.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Adapted from the synthesis of 3-fluoro-5-iodobenzamide[1])
Step 1: Diazotization of 3-Fluoro-5-aminotoluene
-
To a stirred solution of 3-fluoro-5-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing with starch-iodide paper.
Step 2: Iodination
-
A solution of potassium iodide (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the potassium iodide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
-
After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with saturated sodium thiosulfate solution to remove any excess iodine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Protocol 2: Synthesis of this compound via Electrophilic Iodination (Adapted from the iodination of electron-rich aromatics[2][3])
-
To a solution of 3-fluorotoluene (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.1 eq) is added.
-
A catalytic amount of trifluoroacetic acid (0.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion of the reaction, the mixture is diluted with a suitable organic solvent and washed with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired this compound from any other regioisomers that may have formed.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: Synthetic pathway for this compound via electrophilic iodination.
Conclusion
The synthesis of this compound can be effectively achieved through two primary methods: the Sandmeyer reaction of 3-fluoro-5-aminotoluene and the electrophilic iodination of 3-fluorotoluene. The choice of method will depend on the availability of starting materials, desired scale of the reaction, and the required regioselectivity. The Sandmeyer reaction is a well-established and reliable method, while electrophilic iodination offers a more direct route, provided that the regioselectivity can be controlled. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working on the synthesis of this important chemical intermediate and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Handling of 3-Fluoro-5-iodotoluene
This guide provides comprehensive safety information, handling precautions, and emergency procedures for 3-Fluoro-5-iodotoluene (CAS No: 491862-84-1), intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a fluorinated and iodinated aromatic compound.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C7H6FI | |
| Molecular Weight | 236.03 g/mol | |
| Appearance | Colorless Liquid | [1] |
| Assay | 97% | |
| Density | 1.773 g/mL at 25 °C | |
| Refractive Index | n20/D 1.577 | |
| Flash Point | 87.78 °C (190.0 °F) - closed cup |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and corresponding hazard statements are crucial for understanding its potential risks.
| Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference |
| Acute Toxicity, Oral | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed | |
| Skin Irritation | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation | [2][3] |
| Eye Irritation | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation | [2][3] |
Handling and Storage Precautions
Safe handling and storage are paramount to minimizing exposure risks.
3.1. Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling. Recommended PPE includes:
| PPE Type | Specification | Reference |
| Eye/Face Protection | Goggles or a face shield (conforming to EN 166 or NIOSH standards). | [4] |
| Hand Protection | Protective gloves (e.g., type ABEK (EN14387) respirator filter). | |
| Skin and Body Protection | Long-sleeved clothing and flame-retardant antistatic protective clothing. | [4][5] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. | [4] |
3.2. Safe Handling Practices
-
Do not get in eyes, on skin, or on clothing.[4]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Use only outdoors or in a well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][6]
3.3. Storage Conditions
-
Store in a dry place.[5]
-
The designated storage class is 6.1C, for combustible, acute toxic category 3 substances.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures | Reference |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice. | [2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [2][4] |
Spill and Disposal Procedures
5.1. Accidental Release Measures
In case of a spill, ensure adequate ventilation and evacuate the area.[5] Avoid breathing vapors and prevent contact with skin and eyes.[5] Collect the spill with suitable absorbent material and dispose of it properly.[5] Do not let the product enter drains.[5]
5.2. Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
Experimental Protocols and Workflows
While specific experimental protocols are application-dependent, a general workflow for handling a chemical spill is universally applicable and crucial for laboratory safety.
Caption: Workflow for a chemical spill.
References
Methodological & Application
Application Notes: Suzuki Coupling Reactions Using 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is renowned for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] The reaction typically involves an aryl or vinyl boronic acid and an aryl or vinyl halide, which couple in the presence of a palladium catalyst and a base.[1]
Significance of 3-Fluoro-5-iodotoluene in Drug Discovery
Fluorinated biaryl scaffolds are of paramount importance in medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can significantly enhance its pharmacological profile.[3] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the 3-fluoro-5-methylphenyl motif, accessible from this compound, is a valuable building block for creating novel therapeutics. The presence of fluorine can block metabolic oxidation sites, thereby increasing the drug's half-life, while also potentially improving its permeability across biological membranes.
The general scheme for the Suzuki coupling of this compound is presented below:
Image: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.
Optimized Reaction Conditions
While specific reaction conditions for this compound are not extensively documented in a single source, a comprehensive review of similar fluorinated aryl iodides and bromides allows for the compilation of representative and optimized protocols. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl > F.[4] As an aryl iodide, this compound is expected to be a highly reactive coupling partner.
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of fluorinated aryl halides with various arylboronic acids, providing a strong starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 (het.) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | >95 |
| 2 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | High |
| 3 | 4'-chloroacetophenone | Phenylboronic acid | 7% Pd/WA30 (het.) | - | NaOH (2) | H₂O/1,4-dioxane | 80 | 23 |
| 4 | Aryl Iodide | (Het)Aryl Boronic Acid | Na₂PdCl₄ (20) | sSPhos (40) | K₃PO₄ (60) | H₂O/ACN (4:1) | 37 | Good-Excellent |
| 5 | 2-iodo-4-nitrofluorobenzene | 2-bromophenylboronic acid | Pd(PPh₃)₄ (cat.) | PPh₃ | Na₂CO₃ | Dioxane | Reflux | 81[4] |
| 6 | 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (het.) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | >95[3] |
Note: This table is a compilation of representative conditions from various sources for structurally similar substrates and may require optimization for this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture under the inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualized Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Fluoro-5-iodotoluene. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the structure of numerous pharmaceuticals and functional materials. The presented protocol is a general guideline based on established methods for the amination of aryl iodides and can be adapted for various primary and secondary amines.
Introduction
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to form a C-N bond between an aryl halide and an amine.[1] Since its development, it has become a preferred method for synthesizing arylamines due to its broad substrate scope and functional group tolerance, often providing higher yields and milder reaction conditions than traditional methods like nucleophilic aromatic substitution.[1]
For a substrate such as this compound, the reactivity of the C-I bond is generally high in palladium-catalyzed cross-coupling reactions. However, challenges can arise from the potential formation of inactive palladium iodide dimers, which can inhibit the catalytic cycle.[2][3] The choice of an appropriate ligand is therefore crucial to ensure an efficient reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective in promoting the amination of aryl iodides.[1]
This document provides a general experimental protocol for the Buchwald-Hartwig amination of this compound with a variety of amines, along with expected outcomes based on reactions with similar substrates.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The data is compiled from literature precedents for structurally related aryl iodides and serves as a guideline for reaction optimization.
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-6 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Dioxane | 80 | 4-8 | 75-90 |
| Piperidine | [Pd(allyl)Cl]₂ / tBuXPhos | K₃PO₄ | Toluene | 100 | 6-12 | 80-92 |
| Diethylamine | Pd(OAc)₂ / DPPF | NaOtBu | Dioxane | 100 | 12-24 | 65-80 |
Note: Yields are highly dependent on the specific amine, catalyst loading, and reaction conditions and may require optimization.
Experimental Protocols
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary cyclic amine (morpholine) as a representative example.
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Solid Reagents: To the Schlenk tube are added Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), XPhos (0.024-0.048 mmol, 2.4-4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Liquid Reagents: The Schlenk tube is sealed, and the atmosphere is evacuated and backfilled with inert gas three times. Anhydrous toluene (5 mL) is then added via syringe, and the mixture is stirred for 10 minutes at room temperature. Following this, this compound (1.0 mmol) and morpholine (1.2 mmol) are added sequentially via syringe.
-
Reaction Conditions: The reaction mixture is heated to 100 °C in a preheated oil bath and stirred vigorously for 2-6 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(3-fluoro-5-methylphenyl)morpholine.
Mandatory Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, due to its mild reaction conditions and broad functional group tolerance. 3-Fluoro-5-iodotoluene is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling provides access to a diverse range of substituted alkynyl aromatic compounds. These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: Sonogashira catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound. Optimal conditions may vary depending on the specific alkyne used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).
-
Add the anhydrous, degassed solvent and the base (2.0-3.0 eq.).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.[1]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the ligand (0.02-0.10 eq.).
-
Add the anhydrous, degassed solvent and the base (2.0-3.0 eq.).
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is outlined below.
Caption: Experimental workflow for Sonogashira coupling.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aryl iodides that are structurally similar to this compound. These examples can serve as a guide for optimizing the reaction of the target substrate.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 95 | [2] |
| 2 | 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 80 | [2] |
| 3 | 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 96 | [2] |
| 4 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | - | THF-DMA (9:1) | 75 | 72 | <2 | [3] |
Note: The yields reported are for isolated products. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst system, and reaction parameters. Optimization is often necessary to achieve the best results.
Safety Precautions
-
Palladium catalysts and copper iodide can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as triethylamine and diisopropylethylamine are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions under an inert atmosphere should be set up and handled by trained personnel.
References
Application Notes and Protocols for the Heck Reaction of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a fundamental tool in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. 3-Fluoro-5-iodotoluene is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse substituents, leading to the synthesis of novel compounds with potential therapeutic applications.
This document provides detailed application notes and generalized protocols for conducting the Heck reaction with this compound. The protocols are based on established procedures for structurally similar aryl iodides and provide a solid foundation for reaction optimization.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. Aryl iodides are highly reactive in this step.[1]
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the migratory insertion of the aryl group into the alkene double bond. This step forms a new carbon-carbon bond.[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[1][2]
-
Reductive Elimination and Catalyst Regeneration: A base is used to neutralize the generated hydroiodic acid and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[2]
Experimental Considerations for this compound
The electronic properties of the substituents on the aryl halide can influence the rate and efficiency of the Heck reaction. This compound possesses both an electron-withdrawing fluorine atom and an electron-donating methyl group. While electron-withdrawing groups can sometimes accelerate the oxidative addition step, the overall electronic nature of the substrate will affect its reactivity. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields.
Data Presentation: Representative Heck Reaction Conditions for Substituted Aryl Iodides
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | >95 | [3] |
| Iodobenzene | Methyl acrylate | Pd/C (0.1) | None | Et₃N/Na₂CO₃ | NMP | 130 | 1 | >95 | [4] |
| 3,5-Dimethoxy-4'-iodobenzophenone | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | ~85-95 | [1] |
| 3,5-Dimethoxy-4'-iodobenzophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF | 80-100 | 4-12 | ~80-90 | [1] |
| Iodobenzene | Eugenol | Pd precursor (0.001) | None | K₂CO₃ | DMF/H₂O | 100 | 1 | 81 (E-isomer) | [5] |
| 3-Iodoindazoles | Methyl acrylate | Pd(OAc)₂ (10) | None | Et₃N | DMF | 80 | 2-6 | 50-85 | [6] |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes (styrene and methyl acrylate). These protocols are based on established procedures for similar aryl iodides and should be optimized for the specific substrate and desired product.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous DMF (e.g., 5 mL) and stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
To this mixture, add this compound (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq), and triethylamine (1.5 mmol, 1.5 eq).
-
Heat the reaction mixture to 100 °C under a continuous flow of inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (e.g., 20 mL) and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired substituted stilbene.
Protocol 2: Ligand-Free Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium on Carbon (Pd/C)
-
Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol% or 10% Pd/C, 1-5 mol%), and the base (e.g., K₂CO₃, 1.5 mmol, 1.5 eq).
-
Add the anhydrous solvent (e.g., DMF or NMP, 5 mL).
-
Add methyl acrylate (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Heat the reaction to 100-130 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure cinnamate derivative.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
General Experimental Workflow
Caption: General workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of 3-Fluoro-5-methylphenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. Their utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-documented. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Consequently, the synthesis of fluorinated Grignard reagents, such as 3-fluoro-5-methylphenylmagnesium iodide, is of considerable interest for the construction of novel fluorinated pharmacophores.
These application notes provide a detailed protocol for the formation of the Grignard reagent from 3-fluoro-5-iodotoluene. The resulting organometallic intermediate is a versatile building block for the introduction of the 3-fluoro-5-methylphenyl moiety in various drug discovery and development projects.
Data Presentation
While specific quantitative data for the formation of 3-fluoro-5-methylphenylmagnesium iodide from this compound is not extensively reported in publicly available literature, the following table presents representative data based on typical yields and conditions for the formation of aryl Grignard reagents from aryl iodides under standard laboratory conditions.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagent | Magnesium Turnings | Activated prior to use. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are crucial for Grignard reagent stability.[1][2] |
| Initiator | Iodine (catalytic amount) | A small crystal is typically sufficient to initiate the reaction.[3][4][5] |
| Reaction Temperature | Room Temperature to 40 °C (reflux) | The reaction is exothermic and may initiate at room temperature, with gentle heating to reflux to ensure completion.[4] |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |
| Typical Yield | 85 - 95% (in solution) | Determined by titration of the Grignard reagent solution. |
| Appearance | Cloudy, grey to brownish solution | Characteristic of a Grignard reagent formation. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Anhydrous work-up reagents (e.g., anhydrous N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1: Formation of 3-Fluoro-5-methylphenylmagnesium Iodide
This protocol details the in-situ preparation of the Grignard reagent.
1. Apparatus Setup:
- Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to an inert gas line, and a pressure-equalizing dropping funnel.
- Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[3][4] Allow to cool to room temperature under the inert atmosphere.
2. Reagent Preparation:
- Weigh 1.2 equivalents of magnesium turnings and place them in the reaction flask.
- Add a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[3]
- In the dropping funnel, prepare a solution of 1.0 equivalent of this compound in anhydrous THF.
3. Reaction Initiation and Execution:
- Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings.
- The reaction is typically initiated by gentle warming with a heat gun or in a warm water bath. The disappearance of the iodine color and the appearance of turbidity in the solution are indicators of reaction initiation.[1]
- Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be carefully controlled.[1]
- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final mixture should appear as a cloudy, grey to brownish solution.
4. Quantification of the Grignard Reagent (Optional but Recommended):
- The concentration of the prepared Grignard reagent solution can be determined by titration. A common method involves the titration against a known amount of a proton source (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.[1][6]
Protocol 2: Trapping of the Grignard Reagent with an Electrophile (Example: Reaction with Benzaldehyde)
This protocol describes a typical subsequent reaction to confirm the formation and reactivity of the Grignard reagent.
1. Reaction Setup:
- In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of benzaldehyde in anhydrous THF.
- Cool the benzaldehyde solution to 0 °C using an ice-water bath.
2. Grignard Addition:
- Slowly add the prepared 3-fluoro-5-methylphenylmagnesium iodide solution (from Protocol 1) to the cooled benzaldehyde solution via a cannula or dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.
3. Reaction Quench and Work-up:
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
- Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (3-fluoro-5-methylphenyl)(phenyl)methanol.
4. Purification:
- The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the formation and application of 3-fluoro-5-methylphenylmagnesium iodide.
Caption: Simplified representation of the Grignard reagent formation mechanism.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-Fluoro-5-iodotoluene in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functionalities: an iodine atom, a fluorine atom, and a methyl group, which allow for selective chemical modifications and fine-tuning of molecular properties. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in pharmaceuticals.[1]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | (3-Pyridyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
| 3 | (2-Thienyl)boronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 95 |
| 4 | Phenylboronic acid | [PdCl(allyl)]₂ (1) | cataCXium® A (2) | TMSOK | Toluene | 80 | 3 | 98[2] |
Experimental Protocol: Suzuki-Miyaura Coupling with (4-Methoxyphenyl)boronic acid
Materials:
-
This compound (1.0 eq)
-
(4-Methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-(4-methoxyphenyl)toluene.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, providing a valuable method for the synthesis of substituted alkenes.[3]
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 88[4] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 91 |
| 3 | 1-Octene | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc | DMA | 120 | 16 | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | - | Ag₂CO₃ | Toluene | 110 | 24 | 65 |
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, PPh₃, and Et₃N in DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford (E)-1-(3-fluoro-5-methylphenyl)-2-phenylethene.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a direct route to substituted alkynes.
General Reaction Scheme:
Caption: General scheme for Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 8 | 89 |
| 3 | Ethynyltrimethylsilane | Pd₂(dba)₃ (1.5) | CuI (3) | DIPA | Toluene | 80 | 12 | 91 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | K₂CO₃ | EtOH/H₂O | 70 | 10 | 85[5] |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed THF and Et₃N.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 1-(3-fluoro-5-methylphenyl)-2-phenylethyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6]
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 96 |
| 2 | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 92 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS | THF | 70 | 12 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain 4-(3-fluoro-5-methylphenyl)morpholine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 4. sctunisie.org [sctunisie.org]
- 5. ijnc.ir [ijnc.ir]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates from 3-Fluoro-5-iodotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 3-Fluoro-5-iodotoluene. This versatile building block, featuring both fluorine and iodine substituents, offers strategic advantages in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. Over 20% of all pharmaceuticals contain fluorine, highlighting the importance of fluorinated intermediates in drug discovery.
The protocols outlined below focus on four critical transformations for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of complex drug molecules: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.
Key Synthetic Pathways from this compound
The following diagram illustrates the principal synthetic routes for generating diverse pharmaceutical intermediates from this compound.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals.
Application Note:
This protocol details the synthesis of a 3'-fluoro-5'-methylbiphenyl derivative, a common scaffold in medicinal chemistry. The reaction demonstrates the coupling of this compound with a substituted phenylboronic acid.
Experimental Protocol:
Synthesis of 4-(3-Fluoro-5-methylphenyl)benzonitrile
Application Notes and Protocols for the Use of 3-Fluoro-5-iodotoluene in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 3-Fluoro-5-iodotoluene as a versatile precursor for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. It covers the underlying biological pathways, synthetic methodologies, and key data relevant to the discovery and development of novel cancer therapeutics.
Introduction: PARP Inhibition in Cancer Therapy
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in DNA repair.[1] The most abundant member, PARP-1, functions as a DNA damage sensor, recognizing single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP-1 synthesizes long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process which creates a scaffold to recruit the necessary DNA repair machinery.[1][2]
In cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality." Many cancers, especially those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand breaks (DSBs).[1] By inhibiting PARP, SSBs are not repaired and can lead to the formation of DSBs during cell division. In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[1]
This compound is a valuable building block in the synthesis of PARP inhibitors. Its structure offers two key reactive sites: the iodine atom, which is amenable to various palladium-catalyzed cross-coupling reactions for building the core scaffold of the inhibitor, and the methyl group, which can be further functionalized. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.
PARP Signaling Pathway and Mechanism of Inhibition
The primary role of PARP-1 is in the Base Excision Repair (BER) pathway for SSBs.[1][3] The activation of PARP-1 is an immediate response to DNA damage.[2] Inhibition of this process is a key strategy in cancer therapy.
Synthetic Workflow and Key Reactions
The synthesis of PARP inhibitors from this compound typically involves a multi-step process, leveraging modern cross-coupling chemistry to construct the complex molecular architecture required for potent inhibition.
The iodine substituent on the this compound scaffold is ideal for participating in several powerful palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with an organoboron compound (e.g., arylboronic acid), essential for creating biaryl structures common in PARP inhibitors.[4]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with an amine, a critical step for introducing nitrogen-containing heterocycles or linkers.[5][6][7]
-
Sonogashira Coupling: Forms C-C bonds between the aryl iodide and a terminal alkyne, providing a route to alkynyl-substituted intermediates.[4]
Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific target molecules. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene, or DME)
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[8][9]
-
Solvent & Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).[8] Purge the mixture with the inert gas for 15-20 minutes. Add the palladium catalyst (0.02-0.05 eq).[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[8][10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[8]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[10]
Table 1: Typical Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, SPhos Pd G3 | 2-5 mol% loading is typical.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can significantly affect yield.[8] |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture of organic solvent and water is common.[10] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates.[8] |
| Reaction Time | 8-24 hours | Monitored by TLC or LC-MS.[8] |
| Expected Yield | 70-95% | Highly dependent on substrates and optimized conditions. |
Objective: To synthesize an arylamine by coupling this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., piperazine, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS)[5]
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[5]
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).[5]
-
Reactant Addition: Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.[5]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[5]
-
Purification: Purify the crude product by flash column chromatography to afford the desired arylamine.[5]
Table 2: Typical Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich phosphine ligands are often required.[5][7] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is crucial.[5] |
| Solvent | Toluene, Dioxane | Must be anhydrous.[5] |
| Temperature | 80-110 °C | Temperature is optimized based on substrate reactivity.[5] |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS.[5] |
| Expected Yield | 65-90% | Yields depend on the amine coupling partner and conditions. |
Application in the Synthesis of Known PARP Inhibitors
While direct synthesis routes for major PARP inhibitors starting specifically from this compound are not always published in detail, the chemistry is analogous to that used for structurally similar precursors. For example, the core of Olaparib contains a fluorobenzyl moiety that is coupled to a phthalazinone ring system, a transformation that can be achieved via cross-coupling reactions. Similarly, Talazoparib features a complex heterocyclic system built upon a substituted fluoro-aromatic ring.
Olaparib Synthesis Example (Analogous Chemistry): The synthesis of Olaparib involves coupling a functionalized piperazine with a 2-fluorobenzoic acid derivative.[11] A key step is the formation of the C-C bond to construct the 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate.[11] This is often achieved using a Negishi or Suzuki coupling reaction.
Talazoparib (BMN 673) Synthesis (Analogous Chemistry): Talazoparib is a highly potent PARP inhibitor.[12] Its synthesis involves the construction of a complex tetracyclic core. Key steps often involve reductive amination and cyclization reactions to build the final pyrido[4,3,2-de]phthalazin-3-one structure.[13][14]
Quantitative Data for Selected PARP Inhibitors
The efficacy of PARP inhibitors is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against PARP-1 and PARP-2 enzymes.
Table 3: In Vitro Potency of Clinically Approved PARP Inhibitors
| Inhibitor | PARP-1 Ki (nM) | PARP-2 Ki (nM) | Notes |
| Olaparib | 1.87 ± 0.10 | - | A first-in-class PARP inhibitor.[15][16] |
| Talazoparib | 0.65 ± 0.07 | - | Exhibits high potency and a "PARP trapping" mechanism.[12][15][16] |
| Rucaparib | - | - | Approved for the treatment of ovarian cancer.[11] |
| Niraparib | - | - | Approved for the treatment of ovarian cancer.[11] |
Note: Data is compiled from various sources and specific values may vary based on assay conditions.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. All chemical reactions should be performed by trained professionals in a controlled laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 15. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol for the purification of 3-Fluoro-5-iodotoluene by recrystallization
An Application Note on the Purification of 3-Fluoro-5-iodotoluene via Recrystallization
For Researchers, Scientists, and Professionals in Drug Development
This document provides a comprehensive protocol for the purification of this compound using the recrystallization technique. The procedure is designed to be a foundational method that can be optimized based on the specific purity requirements and the nature of the impurities present in the initial sample.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful execution of the recrystallization protocol.
| Property | Value | Reference |
| CAS Number | 491862-84-1 | [1][2][3] |
| Molecular Formula | C₇H₆FI | [1][4] |
| Molecular Weight | 236.03 g/mol | [1][5] |
| Appearance | Colorless Liquid | [5] |
| Density | 1.773 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.577 | [1] |
| Flash Point | 87.78 °C (closed cup) | [1] |
Safety Precautions
This compound is classified as hazardous.[1] It is toxic if swallowed (H301) and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1]
Experimental Protocol: Purification by Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[6][7][8] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool, which leads to the formation of pure crystals of the desired compound while the impurities remain dissolved in the solvent.[6][7][8]
1. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Not react with the compound to be purified.[9]
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.
-
Dissolve the impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.[9]
-
Be volatile enough to be easily removed from the purified crystals.
Given that this compound is a halogenated aromatic compound, suitable solvents for screening include non-polar and moderately polar organic solvents such as hexanes, heptane, toluene, or a mixed solvent system like ethanol/water.[10]
Procedure for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the impure this compound into separate test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The solvent that dissolves the compound when hot but not when cold is a good candidate for recrystallization.
2. Recrystallization Procedure
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the compound completely. It is advisable to add the solvent in small portions while heating the flask on a hot plate.[8][9]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[8][9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[8]
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
References
- 1. 5-Fluoro-3-iodotoluene 97 491862-84-1 [sigmaaldrich.com]
- 2. This compound | 491862-84-1 [chemicalbook.com]
- 3. CAS NO. 491862-84-1 | this compound | C7H6FI [localpharmaguide.com]
- 4. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols: Experimental Setup for the Lithiation of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the efficient lithiation of 3-Fluoro-5-iodotoluene via a halogen-metal exchange reaction. The resulting organolithium intermediate is a versatile precursor for the synthesis of various functionalized 3-fluoro-5-substituted toluene derivatives, which are valuable building blocks in medicinal chemistry and materials science. This protocol outlines the use of n-butyllithium as the lithiating agent at low temperatures and subsequent trapping of the aryllithium species with an electrophile. Safety precautions for handling pyrophoric reagents are also emphasized.
Introduction
The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis. Organolithium reagents are powerful tools for achieving this transformation through reactions such as directed ortho-metalation or halogen-metal exchange.[1] The lithiation of aryl halides, particularly iodides, is a rapid and efficient method for generating aryllithium intermediates that can be subsequently reacted with a wide range of electrophiles.[1][2] This application note focuses on the specific lithiation of this compound. The significant difference in reactivity between the iodine and fluorine substituents allows for a highly selective halogen-metal exchange at the iodo-substituted position.[2] The resulting 3-fluoro-5-lithiated toluene is a key intermediate for the introduction of various functional groups at the 5-position of the 3-fluorotoluene scaffold.
Key Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| n-Butyllithium (in hexanes) | Lithiating agent |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |
| Electrophile (e.g., N,N-Dimethylformamide) | Trapping agent for the organolithium intermediate |
| Anhydrous Diethyl Ether | Extraction solvent |
| Saturated Aqueous Ammonium Chloride | Quenching solution |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Schlenk Flask | Reaction vessel for air-sensitive reactions |
| Syringes and Needles | For transfer of air-sensitive reagents |
| Low-Temperature Thermometer | To monitor reaction temperature |
| Dry Ice/Acetone Bath | To maintain low reaction temperature |
| Magnetic Stirrer and Stir Bar | For reaction agitation |
| Rotary Evaporator | For solvent removal |
| Standard Glassware for Workup and Purification | Separatory funnel, flasks, etc. |
| Inert Gas (Argon or Nitrogen) Supply | To maintain an inert atmosphere |
Experimental Workflow
Caption: Experimental workflow for the lithiation of this compound and subsequent electrophilic quench.
Experimental Protocol
1. Preparation of the Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Assemble the Schlenk flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Prepare a dry ice/acetone bath to cool the reaction vessel to -78 °C.[3][4]
2. Lithiation Reaction:
-
To the flame-dried Schlenk flask, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.
-
Cool the solution to -78 °C using the dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (typically 1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. The addition of n-butyllithium is exothermic.[5]
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. Successful lithiation is often indicated by a color change.
3. Electrophilic Quench:
-
To the solution of the generated 3-fluoro-5-lithiated toluene at -78 °C, add the desired electrophile (1.2-1.5 eq) dropwise.
-
Continue to stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), then allow it to slowly warm to room temperature overnight.
4. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired 3-fluoro-5-substituted toluene derivative.
Quantitative Data
| Starting Material | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
| Aryl Iodide | n-BuLi | N,N-Dimethylformamide | Aryl Aldehyde | >80 | General knowledge |
| Aryl Bromide | n-BuLi | Acetone | Tertiary Alcohol | >75 | General knowledge |
| Aryl Iodide | n-BuLi | Carbon Dioxide | Carboxylic Acid | >85 | General knowledge |
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[6] It should only be handled by trained personnel under an inert atmosphere using proper syringe and cannula techniques.[4][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
-
Emergency Preparedness: Ensure that a fire extinguisher suitable for organometallic fires (e.g., Class D) and a safety shower are readily accessible.
-
Quenching: Any excess n-butyllithium should be quenched carefully. A common method is to slowly add it to a beaker of isopropanol or dry ice.[7]
Conclusion
The lithiation of this compound provides a reliable and efficient route to a versatile organolithium intermediate. The protocol described herein, utilizing n-butyllithium for the halogen-metal exchange, allows for the subsequent introduction of a wide array of functional groups through reaction with various electrophiles. Adherence to strict anhydrous and anaerobic conditions, as well as proper safety protocols for handling pyrophoric reagents, is critical for the successful and safe execution of this procedure. This methodology is highly valuable for the synthesis of novel compounds in the fields of drug discovery and materials science.
References
- 1. n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-5-iodotoluene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodotoluene is a halogenated aromatic compound with significant potential as a building block in the synthesis of advanced materials. The presence of three distinct functional handles—a fluorine atom, an iodine atom, and a methyl group on a benzene ring—offers a versatile platform for creating complex molecular architectures. The fluorine substitution can impart desirable properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics to the final material. The iodo-group serves as a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of polymers, liquid crystals, and components for organic electronics.
These application notes provide an overview of the potential uses of this compound in materials science and offer detailed, representative protocols for its incorporation into novel materials.
Potential Applications in Materials Science
While specific examples of the use of this compound in the literature are limited, its structural motifs suggest its utility in several areas of materials science:
-
High-Performance Polymers: As a monomer in polymerization reactions, this compound can be used to synthesize fluorinated aromatic polymers. These polymers are expected to exhibit high thermal stability, good mechanical strength, and low dielectric constants, making them suitable for applications in the aerospace and electronics industries.
-
Liquid Crystals: The rigid core of the this compound molecule makes it a candidate for the synthesis of liquid crystalline materials. The fluorine substituent can influence the mesophase behavior and dielectric anisotropy, which are critical parameters for display applications.
-
Organic Electronics: In the field of organic electronics, this compound can serve as a precursor for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can tune the energy levels of the resulting materials, while the overall structure can be tailored to promote charge transport and emission properties.
Key Synthetic Methodologies
The primary route for integrating this compound into larger molecular structures is through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for reactions such as Suzuki, Sonogashira, and Stille couplings.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: General workflow for cross-coupling reactions.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Sonogashira Coupling: Synthesis of an Aryl-Alkyne
This protocol outlines a typical Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Stille Coupling: Synthesis of a Styrene Derivative
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous toluene or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a dry flask, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in anhydrous toluene or DMF.
-
Degas the solution by bubbling with nitrogen or argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90-110 °C and stir under an inert atmosphere for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash chromatography.
Data Presentation
The following tables provide hypothetical quantitative data for materials that could be synthesized using this compound as a building block.
Table 1: Hypothetical Properties of a Fluorinated Aromatic Polymer
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (T₉) | 185 °C |
| 5% Weight Loss Temperature (Td5) | 510 °C |
| Dielectric Constant (at 1 MHz) | 2.9 |
Table 2: Hypothetical Phase Transition Temperatures of a Liquid Crystal
| Transition | Temperature (°C) |
| Crystal to Smectic A | 85 |
| Smectic A to Nematic | 120 |
| Nematic to Isotropic | 155 |
Table 3: Hypothetical Performance of an Organic Light-Emitting Diode (OLED)
| Parameter | Value |
| Turn-on Voltage | 3.2 V |
| Maximum Luminance | 12,500 cd/m² |
| Maximum Current Efficiency | 15.8 cd/A |
| Maximum External Quantum Efficiency (EQE) | 7.5% |
| Emission Peak | 525 nm (Green) |
Signaling Pathway and Catalytic Cycle Diagrams
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
Disclaimer: The experimental protocols and data presented are representative and may require optimization for specific substrates and desired material properties. Appropriate safety precautions should be taken when handling all chemicals, particularly organostannane compounds which are highly toxic.
Application Notes and Protocols for Transition-Metal-Free Coupling Reactions Involving 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for various transition-metal-free coupling reactions utilizing 3-fluoro-5-iodotoluene as a key building block. The absence of transition metals in these methodologies circumvents challenges associated with catalyst cost, toxicity, and removal of metal residues from final products, which is particularly crucial in pharmaceutical synthesis. The protocols described herein are based on established transition-metal-free strategies, including Nucleophilic Aromatic Substitution (SNAc), aryne-mediated couplings, and base-promoted homolytic aromatic substitution (BHAS).
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a fluorine atom and an iodine atom on the aromatic ring of this compound, particularly with the potential for further functionalization that can introduce electron-withdrawing groups, makes it a candidate for nucleophilic aromatic substitution. In many instances, the fluoride is a better leaving group in SNAr than iodide, especially when the ring is activated by strong electron-withdrawing groups. However, the C-I bond is weaker and iodine can also serve as a leaving group. The following protocols are based on analogous reactions with structurally similar compounds.
General Reaction Scheme:
X = F or I
Nu = Nucleophile
A variety of nucleophiles can be employed in this transformation, leading to the formation of ethers, amines, and thioethers.
Experimental Protocol: SNAr with Phenolic Nucleophiles
-
To a solution of this compound (1.0 mmol) and the desired phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a sealed vial, add potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ether.
Data Summary (Based on Analogous Reactions)
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 120 | 18 | 75-85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | 16 | 80-90 |
| 3 | Aniline | NaH | THF | 65 | 12 | 60-70 |
| 4 | Benzylamine | K₂CO₃ | DMSO | 100 | 24 | 65-75 |
| 5 | Thiophenol | Cs₂CO₃ | DMF | 100 | 10 | 85-95 |
Note: Yields are estimates based on reactions with structurally similar activated aryl halides and may vary for this compound.
Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Aryne-Mediated Coupling Reactions
This compound can serve as a precursor to the highly reactive intermediate 3-fluoro-5-methylbenzyne through elimination of HX (where X is a halogen) using a strong base. This aryne can then be trapped by a variety of nucleophiles or undergo cycloaddition reactions.
General Reaction Scheme:
Trap = Nucleophile or Diene
Experimental Protocol: Aryne Formation and Trapping with Furan
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Add furan (5.0 mmol, 5 equivalents).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium amide (NaNH₂, 1.5 mmol) or lithium diisopropylamide (LDA) in THF.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the Diels-Alder adduct.
Data Summary for Aryne Trapping (Expected Products)
| Entry | Trapping Agent | Product Type | Expected Yield (%) |
| 1 | Furan | [4+2] Cycloaddition | 60-75 |
| 2 | Anthracene | [4+2] Cycloaddition | 55-70 |
| 3 | Pyrrole | Nucleophilic Addition | 40-55 |
| 4 | Diethylamine | Nucleophilic Addition | 65-80 |
| 5 | Thiophenol | Nucleophilic Addition | 70-85 |
Note: The regioselectivity of nucleophilic addition to the unsymmetrical aryne will depend on the nature of the nucleophile and reaction conditions.
Figure 2: Workflow for aryne formation and subsequent trapping reactions.
Base-Promoted Homolytic Aromatic Substitution (BHAS)
This methodology involves the generation of an aryl radical from this compound, which then undergoes substitution with another aromatic compound. These reactions are typically promoted by a strong base, often in the presence of a ligand.
General Reaction Scheme:
Experimental Protocol: BHAS Coupling with Benzene
-
In a glovebox, add this compound (0.5 mmol), potassium tert-butoxide (KOtBu, 1.5 mmol), and 1,10-phenanthroline (0.1 mmol, 20 mol%) to a screw-capped vial.
-
Add anhydrous benzene (2.5 mL).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, carefully quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the biaryl product.
Data Summary for BHAS Reactions (Based on Analogous Systems)
| Entry | Arene Partner | Base | Ligand | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzene | KOtBu | 1,10-Phenanthroline | 120 | 24 | 50-65 |
| 2 | Toluene | KOtBu | 1,10-Phenanthroline | 120 | 24 | 45-60 (mixture of isomers) |
| 3 | Anisole | KOtBu | TMEDA | 130 | 36 | 40-55 (mixture of isomers) |
| 4 | Thiophene | KOtBu | None | 100 | 24 | 55-70 |
Note: Regioselectivity can be an issue in BHAS reactions with substituted arenes.
Figure 3: Simplified representation of a Base-Promoted Homolytic Aromatic Substitution (BHAS) pathway.
Disclaimer
The experimental protocols and quantitative data presented in these application notes are based on established methodologies for transition-metal-free coupling reactions and may require optimization for the specific substrate, this compound. The expected yields are derived from analogous systems found in the chemical literature and should be considered as estimates. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Fluoro-5-iodotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 3-fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product at all with this compound. What are the most common causes?
A1: Low or non-existent yields in Suzuki coupling reactions can arise from several factors. The most frequent issues are related to the catalyst system, the integrity of the reagents, or suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming correctly in situ, or it may have decomposed due to exposure to oxygen.[2][3] Ensure your palladium source and ligands are of high quality and stored properly.
-
Reagent Quality: The boronic acid or its derivative might be impure or have degraded. Boronic acids are susceptible to protodeboronation, especially under harsh conditions.[4][5]
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas the solvent and the reaction mixture by performing several vacuum/inert gas backfill cycles.[6][7]
-
Suboptimal Reaction Parameters: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can halt the reaction.[1][6]
Q2: My main side product is a homocoupling of the boronic acid (biaryl) or dehalogenation of the this compound. How can I prevent this?
A2: The formation of side products is a common challenge.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4] Rigorous degassing of the reaction mixture and solvents is the most effective preventative measure.[6][7] Using a Pd(0) source like Pd(PPh₃)₄ might also be preferable to some Pd(II) sources, which can sometimes encourage homocoupling.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2] Alternatively, using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can reduce this side reaction.[2][8]
-
Dehalogenation: The loss of iodine from this compound can occur under certain conditions. This may be influenced by the choice of base and solvent. Screening different reaction conditions can help identify a system that favors the desired cross-coupling pathway.
Q3: How do I select the optimal catalyst and ligand for coupling with this compound?
A3: The combination of a palladium source and a phosphine ligand is crucial for an efficient reaction. For an aryl iodide like this compound, the oxidative addition step is generally fast.
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[6][8] Pre-catalysts can be more reliable in generating the active Pd(0) species.[4]
-
Ligands: The reactivity of aryl iodides is generally high, so a range of phosphine ligands can be effective.[9] However, bulky and electron-rich ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., SPhos, XPhos), are often used to promote the reductive elimination step and improve yields, especially with sterically hindered substrates.[10][11][12]
Q4: Which base and solvent system is most effective for this reaction?
A4: The base and solvent play a critical role in the transmetalation step and overall reaction rate.
-
Base: The base activates the boronic acid for transmetalation.[13] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][14] The strength and solubility of the base are important; for instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃.[15] For base-sensitive substrates, milder bases like KF are recommended.[5][6]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[2] Popular solvent systems include dioxane/water, THF/water, and toluene/water.[7][16] Anhydrous solvents like DMF can also be effective.[5]
Q5: Are strictly anhydrous conditions necessary for this Suzuki coupling?
A5: Not always. In fact, many Suzuki coupling protocols require water to dissolve the inorganic base.[2] However, excess water can promote the undesirable protodeboronation of the boronic acid.[2] If protodeboronation is a significant issue, using anhydrous conditions with an organic-soluble base or using boronic esters might be beneficial.[2][8]
Troubleshooting Guide
Issue: Low or No Product Yield
A systematic approach is the best way to troubleshoot a low-yielding Suzuki coupling reaction. The following workflow provides a logical sequence for optimizing your reaction.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Optimizing Reaction Parameters
The following tables provide representative data on how different reaction components can influence the yield of Suzuki couplings with aryl halides. While not specific to this compound, these trends provide a valuable starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield (Representative)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 55 | A standard, often effective combination.[9] |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | 92 | A bulky, electron-rich ligand that can accelerate the reaction.[11][12] |
| 3 | Pd(dppf)Cl₂ (3) | - | 85 | A reliable pre-catalyst that is often effective for a range of substrates.[8] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | 95 | A Buchwald ligand, excellent for challenging couplings.[17] |
Yields are illustrative and highly dependent on the specific boronic acid, base, and solvent used.
Table 2: Effect of Base and Solvent on Yield (Representative)
| Entry | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | A common and effective system.[16] |
| 2 | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | A stronger base, often used for less reactive partners.[8] |
| 3 | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | Highly soluble base, can be very effective.[15] |
| 4 | KF (3) | DMF (anhydrous) | 110 | A milder base, useful for preventing protodeboronation.[5][6] |
Yields are illustrative and highly dependent on the specific catalyst, ligand, and substrates used.
Key Experimental Protocol
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with a generic arylboronic acid. It should be used as a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[17]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[17]
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the this compound is typically between 0.1–0.2 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A summary of the key steps in a typical Suzuki coupling experiment.
Understanding the Suzuki Coupling Cycle
The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding these steps can aid in troubleshooting.
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-Fluoro-5-iodotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a major side-product, 3-fluorotoluene, in my reaction. What is the cause of this, and how can I minimize it?
A1: The formation of 3-fluorotoluene is a common side reaction known as hydrodehalogenation.[1][2] This occurs when the aryl halide is reduced instead of undergoing amination. The primary cause is the formation of a palladium hydride species, which can then participate in a competing catalytic cycle to cleave the carbon-iodine bond and replace it with a hydrogen atom.
Troubleshooting Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of phosphine ligand is critical.[1][3] Bulky, electron-rich ligands are known to promote the desired reductive elimination to form the C-N bond and suppress side reactions like hydrodehalogenation.[1][4] For sterically hindered substrates, ligands like XPhos and RuPhos have shown good performance.[5]
-
Base Selection: The base plays a crucial role in the reaction mechanism.[6][7] While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote side reactions. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially for substrates with sensitive functional groups.[8] The physical properties of the base (e.g., particle size) can also influence the reaction rate and selectivity.[9][10]
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome.[6][7] For aryl iodides, nonpolar solvents like toluene or dioxane are often preferred as they can minimize the inhibition of the catalyst by the iodide salt byproduct.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired amination.
-
Water Content: Rigorously excluding water and other protic sources from the reaction mixture is crucial, as they can be a source of protons for the formation of palladium hydride species.[2]
Q2: My reaction is sluggish or not going to completion. What are the potential reasons and how can I improve the conversion?
A2: Low conversion in a Buchwald-Hartwig amination can stem from several factors related to catalyst activity and reaction conditions.
Troubleshooting Strategies for Low Conversion:
-
Catalyst and Ligand Purity: Ensure the palladium precursor and phosphine ligand are of high purity and have been stored under an inert atmosphere to prevent degradation.
-
Active Catalyst Generation: The active Pd(0) species must be efficiently generated in situ. Using pre-catalysts like G3 or G4 palladacycles can lead to more reliable catalyst activation compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents and ensure all reagents are free from impurities that could poison the catalyst.
-
Base Strength and Solubility: An appropriate base is required to deprotonate the amine and facilitate the catalytic cycle.[6][7] Ensure the chosen base is strong enough for the specific amine being used and has some solubility in the reaction medium.
-
Stirring: For heterogeneous mixtures involving solid bases, efficient stirring is crucial to ensure proper mixing and reaction.[11]
Q3: Are there other potential side reactions I should be aware of with this compound?
A3: Besides hydrodehalogenation, other side reactions, though often less prevalent, can occur:
-
Homocoupling of the Aryl Halide: This side reaction forms a biaryl species (3,3'-difluoro-5,5'-dimethylbiphenyl) and can be promoted by certain reaction conditions.
-
Reaction at the Fluoro Position: While the carbon-iodine bond is significantly more reactive, under harsh conditions or with specific catalyst systems, reaction at the carbon-fluorine bond is a theoretical possibility, though highly unlikely under standard Buchwald-Hartwig conditions.
-
Decomposition of Ligands or Reagents: At elevated temperatures, some phosphine ligands or other reagents may degrade, leading to catalyst deactivation and the formation of impurities.
Quantitative Data on Reaction Performance
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table provides data for analogous substrates to guide optimization efforts.
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Aminated Product (%) | Yield of Hydrodehalogenation (%) | Reference |
| 4-Iodotoluene | 4-Fluoroaniline | Not Specified | K₃PO₄ | Not Specified | Not Specified | Not Specified | 81 | Not Reported | [12] |
| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Not Specified | K₃PO₄ | Not Specified | Not Specified | Not Specified | 97 | Not Reported | [12] |
| Bromobenzene | Diphenylamine | XPhos | NaOtBu | Toluene | 100 | 24 | 96 | Not Reported | [13] |
| Bromobenzene | Phenoxazine | XPhos | NaOtBu | Toluene | 100 | 24 | >99 | Not Reported | [13] |
| Bromobenzene | Diphenylamine | RuPhos | NaOtBu | Toluene | 100 | 24 | 96 | Not Reported | [13] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound with Morpholine:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Morpholine
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., 1-2 mol%) and, if necessary, the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Addition of Reagents: Under a positive pressure of inert gas, the base (e.g., sodium tert-butoxide, 1.4 equivalents), this compound (1.0 equivalent), and morpholine (1.2 equivalents) are added to the Schlenk tube.
-
Addition of Solvent: Anhydrous and degassed solvent (e.g., toluene) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (e.g., 2-24 hours). Reaction progress can be monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(3-fluoro-5-methylphenyl)morpholine.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
Caption: Interplay of key reaction parameters and their influence on the formation of the desired product versus the hydrodehalogenation side product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Deiodination of 3-Fluoro-5-iodotoluene in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination when using 3-fluoro-5-iodotoluene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in cross-coupling reactions with this compound?
A1: Deiodination is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 3-fluorotoluene as a byproduct. This is a significant issue as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.[1] this compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the fluorine atom, which can influence the stability of the carbon-iodine bond.
Q2: Which cross-coupling reactions are most prone to deiodination with this substrate?
A2: Deiodination can be a significant side reaction in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The extent of deiodination can vary depending on the specific reaction conditions.
Q3: What are the primary factors that influence the extent of deiodination?
A3: Several factors can significantly impact the competition between the desired cross-coupling and the undesired deiodination pathway:
-
Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial.
-
Base: The strength and type of base used can dramatically affect the reaction outcome.
-
Temperature: Higher reaction temperatures often accelerate the rate of deiodination.
-
Solvent: The polarity and protic nature of the solvent can play a role in the deiodination pathway.
Q4: Is it possible to completely eliminate deiodination?
A4: While complete elimination of the deiodinated byproduct may not always be feasible, careful optimization of the reaction conditions can typically reduce its formation to a minor component (e.g., <5%), which allows for straightforward purification of the desired cross-coupled product.[1]
Troubleshooting Guides
Issue: Significant formation of 3-fluorotoluene (deiodinated byproduct) is observed.
This is the most common issue when working with this compound. The following sections provide solutions for minimizing deiodination in various cross-coupling reactions.
The selection of the palladium catalyst and phosphine ligand is the most critical factor in suppressing deiodination. Bulky and electron-rich phosphine ligands are highly recommended as they promote the desired reductive elimination step in the catalytic cycle, which outcompetes the deiodination pathway.[1]
Recommended Ligands to Minimize Deiodination:
| Ligand | Key Features |
| XPhos | A bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| SPhos | Similar to XPhos, offering good stability and activity for challenging couplings. |
| RuPhos | Another bulky and electron-rich ligand known to be effective in suppressing dehalogenation. |
| tBuXPhos | Offers increased steric bulk compared to XPhos, which can further disfavor side reactions. |
Troubleshooting Logic for Catalyst and Ligand Selection:
Caption: Troubleshooting workflow for ligand selection to minimize deiodination.
The choice of base is critical, as stronger bases can sometimes promote deiodination. For a substrate like this compound, which can be sensitive, milder inorganic bases are often a better choice.
Comparison of Commonly Used Bases:
| Base | pKa of Conjugate Acid (in DMSO) | General Recommendation |
| NaOt-Bu | ~19 | Use with caution; may increase deiodination. Can be necessary for less reactive coupling partners. |
| K₃PO₄ | ~12.3 | A good starting point, often effective and mild. |
| Cs₂CO₃ | ~10.2 | A milder base that can be very effective, particularly in Buchwald-Hartwig aminations. |
| K₂CO₃ | ~10.3 | Another mild inorganic base suitable for many cross-coupling reactions.[1] |
Lowering the reaction temperature can often reduce the rate of deiodination relative to the desired cross-coupling. It is recommended to run the reaction at the lowest temperature that still provides a reasonable reaction rate. The choice of solvent can also influence the outcome. Aprotic polar solvents are generally a good starting point.
General Recommendations:
-
Temperature: Start with a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow.
-
Solvent: Solvents like dioxane, THF, and toluene are commonly used. It is advisable to screen a few different solvents to find the optimal one for your specific reaction.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a mild inorganic base such as K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
This protocol describes the coupling of this compound with an alkene (e.g., styrene).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add a base (e.g., Et₃N, 2.0 equiv) and this compound (1.0 equiv).
-
Add the alkene (e.g., styrene, 1.5 equiv) and an anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress.
-
After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne (e.g., phenylacetylene).
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an amine (e.g., morpholine).[2]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the XPhos ligand (4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 equiv) to a reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2]
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Deiodination Pathway:
Caption: Competing pathways in palladium-catalyzed cross-coupling of this compound.
References
Improving the stability of the Grignard reagent from 3-Fluoro-5-iodotoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the stability and successful formation of the Grignard reagent from 3-Fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
A1: Initiation is the most common failure point in Grignard reactions. The primary cause is a passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] This layer prevents the aryl iodide from reaching the reactive magnesium metal. Additionally, even trace amounts of moisture in the glassware or solvent will quench the reaction.[2][3]
To resolve this, you must:
-
Activate the Magnesium: The magnesium surface must be activated to expose fresh metal. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere.[4][5][6]
-
Ensure Strictly Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert gas (like Argon or Nitrogen).[2][5] Anhydrous solvents, preferably freshly distilled from a suitable drying agent, are essential.[5]
Q2: Will the fluorine atom on the aromatic ring interfere with the Grignard reagent formation?
A2: No, the fluorine atom is unlikely to interfere. The reactivity of halogens in forming Grignard reagents follows the trend I > Br > Cl >> F.[3] The carbon-fluorine bond is significantly stronger and less reactive than the carbon-iodine bond, meaning the Grignard reagent will form exclusively at the iodo position.[7][8] The electron-withdrawing nature of fluorine may slightly alter the reactivity of the resulting Grignard reagent, but it does not prevent its formation.
Q3: My reaction mixture turns dark brown or black. Is this normal, and what does it indicate?
A3: While a slight cloudiness or grayish color is normal as the Grignard reagent forms, a dark brown or black color often indicates side reactions or decomposition.[2] This can be caused by impurities in the reagents or Wurtz coupling products forming finely divided metal particles.[2] Overheating the reaction can also lead to decomposition. Careful temperature control is crucial; while some initial heating might be needed for initiation, the reaction is often exothermic and may require cooling to maintain a gentle reflux.[6]
Q4: What are the primary side reactions, and how can they be minimized?
A4: The most significant side reaction is Wurtz coupling , where the newly formed Grignard reagent (3-Fluoro-5-tolylmagnesium iodide) reacts with a molecule of the starting material (this compound) to form a biphenyl dimer.[2][9] This reduces the yield of the desired Grignard reagent.
Minimization Strategy:
-
Add the solution of this compound to the suspension of magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide in the flask, favoring the reaction with magnesium over the coupling side reaction.[5]
Q5: How can I confirm that the Grignard reagent has formed and determine its concentration?
A5: Visual confirmation (disappearance of magnesium, gentle reflux) is a good indicator, but not quantitative. The concentration of the freshly prepared Grignard reagent must be determined by titration before its use in subsequent steps to ensure accurate stoichiometry.[2] A common method is titration against a known concentration of I₂ in THF until the iodine color persists, or by using a colorimetric indicator like 1,10-phenanthroline.
Troubleshooting Guide
The following table summarizes common issues encountered during the preparation of the Grignard reagent from this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[1] 2. Wet glassware or solvent.[2] 3. Impure this compound. | 1. Activate Mg with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[4][6] 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[5] 3. Purify the starting material if necessary. |
| Reaction Starts but Then Stops | 1. Insufficient activation of magnesium. 2. Addition of aryl iodide is too slow, causing the reaction to cool and stop. 3. High concentration of impurities introduced with the bulk of the aryl iodide solution. | 1. Apply gentle heat with a heat gun to the bottom of the flask to restart the reaction.[6] 2. Increase the addition rate slightly after initiation is confirmed. 3. Ensure all reagents and solvents are pure and anhydrous. |
| Dark Brown / Black Solution | 1. Overheating, leading to reagent decomposition.[2] 2. High rate of Wurtz coupling side reaction.[2] 3. Impurities in the magnesium or aryl iodide. | 1. Maintain a gentle reflux; use a water bath to cool the flask if the reaction becomes too vigorous. 2. Ensure slow, dropwise addition of the this compound solution. 3. Use high-purity reagents. |
| Low Yield of Product in Subsequent Reaction | 1. Inaccurate estimation of Grignard reagent concentration.[2] 2. Significant Wurtz coupling occurred during formation.[9] 3. Degradation of the Grignard reagent due to exposure to air (O₂) or moisture (H₂O).[3][9] | 1. Always titrate the Grignard reagent before use to determine its molarity.[10] 2. Optimize the addition rate and temperature during formation. 3. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction and storage. |
Detailed Experimental Protocol
This protocol provides a general methodology for the preparation of 3-Fluoro-5-(magnesiumiodo)toluene.
1. Materials and Setup:
-
Reagents: Magnesium turnings, this compound, Iodine (crystal), Anhydrous Tetrahydrofuran (THF).
-
Glassware: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar.
-
Atmosphere: All operations must be conducted under an inert atmosphere (Argon or Nitrogen).
2. Procedure:
-
Preparation: Assemble the glassware and flame-dry it thoroughly under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed subliming onto the surface of the turnings.[11] Allow the flask to cool.
-
Reagent Addition: Add enough anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (~5-10%) of the this compound solution to the stirring magnesium suspension. The solution may turn brownish from the iodine. Watch for signs of reaction: gentle bubbling from the magnesium surface, disappearance of the iodine color, and a slight increase in temperature or spontaneous reflux. If the reaction does not start, gently warm the flask.
-
Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, continue stirring the mixture. It may be gently heated to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy gray or light brown.
-
Storage and Use: Cool the reagent to room temperature. The Grignard reagent is now ready for use. For storage, keep it under a positive pressure of inert gas. Before use in a subsequent reaction, take an aliquot for titration to determine the exact concentration.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Sonogashira Coupling
Welcome to the Technical Support Center for Sonogashira coupling. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their Sonogashira coupling experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide
This guide addresses specific problems that can lead to low conversion rates in Sonogashira coupling reactions. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Q1: My reaction shows little to no product formation. What are the primary causes?
A1: Complete or near-complete reaction failure in a Sonogashira coupling can often be attributed to issues with the catalyst system or the reaction setup. Here are the most common culprits:
-
Inactive Palladium Catalyst: The active catalyst in the Sonogashira reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is typically achieved by an amine, a phosphine ligand, or other reactants in the mixture.[1] If the reduction is inefficient, the reaction will not proceed.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which halts the catalytic cycle.[2] It is crucial to ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Poor Quality Reagents: The purity of all components is critical. Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst. Amine bases, for instance, can oxidize over time and may need to be distilled before use.
Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?
A2: The formation of a diyne (homocoupling product) is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst. This side reaction is promoted by the presence of oxygen.[2] To minimize Glaser coupling, consider the following strategies:
-
Strict Anaerobic Conditions: Ensure that your reaction is rigorously protected from oxygen. This includes using properly dried and degassed solvents and maintaining a positive pressure of an inert gas throughout the experiment.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[3] Copper-free Sonogashira protocols have been developed and are often effective, though they may require more active palladium catalysts or higher reaction temperatures.
-
Slow Addition of the Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to minimize its homocoupling by keeping its concentration low.
Q3: The reaction starts but does not go to completion, leaving unreacted starting materials. What could be the reason?
A3: A stalled reaction often points to catalyst deactivation or suboptimal reaction conditions. Here are some factors to investigate:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be caused by the formation of palladium black (aggregated palladium particles) or by the coordination of substrates or products to the palladium center, inhibiting its catalytic activity. Using more robust ligands or a higher catalyst loading might help.
-
Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide is a key factor. The general order of reactivity is I > Br > OTf > Cl.[4] Aryl chlorides are the least reactive and often require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands to promote the oxidative addition step.
-
Inappropriate Temperature: The reaction temperature can significantly impact the reaction rate. While many Sonogashira couplings proceed at room temperature, less reactive substrates, such as aryl bromides and chlorides, often require heating.[4][5] However, excessively high temperatures can lead to catalyst decomposition or degradation of starting materials or products.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Sonogashira coupling, and how do I choose the right one?
A1: The base in a Sonogashira coupling serves two primary purposes: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (HX) that is formed as a byproduct during the reaction. The choice of base can significantly influence the reaction's success. Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[4] For less reactive substrates or in copper-free protocols, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more effective.
Q2: When should I use a copper-free Sonogashira coupling protocol?
A2: A copper-free Sonogashira coupling should be considered when you are experiencing significant issues with alkyne homocoupling (Glaser coupling).[3] It is also a good choice when working with substrates that are sensitive to copper salts. While the copper co-catalyst generally increases the reaction rate, modern palladium catalysts with specialized ligands can often achieve high yields in the absence of copper.[6]
Q3: How does the choice of ligand affect the reaction outcome?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands are most commonly used. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or XPhos, can enhance the rate of the oxidative addition step, which is often the rate-limiting step, especially for less reactive aryl bromides and chlorides.[3] The choice of ligand can also influence the stability of the catalytic species and prevent the formation of inactive palladium black.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Sonogashira coupling reactions. This data can be used as a starting point for optimizing your own experiments.
Table 1: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | NEt₃ | THF | Room Temp | 95 |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | Piperidine | THF | Room Temp | 98 |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 91 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 85 |
Data compiled from various sources for illustrative purposes.
Table 2: Effect of Different Solvents on Sonogashira Coupling Yield
| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | NEt₃ | Toluene | 50 | 92 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | NEt₃ | DMF | 50 | 88 |
| 3 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | NEt₃ | Acetonitrile | 50 | 85 |
| 4 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | NEt₃ | THF | 50 | 82 |
Data compiled from various sources for illustrative purposes.
Table 3: Effect of Temperature on Sonogashira Coupling Yield
| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | NEt₃ | THF | 25 | 65 |
| 2 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | NEt₃ | THF | 50 | 88 |
| 3 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | NEt₃ | THF | 65 (reflux) | 95 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Below are detailed, step-by-step protocols for both a standard and a copper-free Sonogashira coupling reaction.
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne.
-
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (NEt₃) (5 mL, ~3.6 g, ~36 mmol)
-
Anhydrous and degassed THF (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed THF and triethylamine via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for the coupling of an aryl bromide with a terminal alkyne and is designed to avoid alkyne homocoupling.[6]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed DMF (1.1 mL)
-
-
Procedure:
-
In a glovebox, add (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃ to a dry vial equipped with a stir bar.
-
Add the anhydrous and degassed DMF to the vial.
-
Add the aryl bromide followed by the terminal alkyne.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms in Sonogashira coupling.
Caption: Troubleshooting workflow for low conversion rates in Sonogashira coupling.
References
Technical Support Center: Catalyst Selection for 3-Fluoro-5-iodotoluene
Welcome to the technical support center for catalytic reactions involving 3-fluoro-5-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you select the optimal catalyst and minimize byproducts in your cross-coupling experiments.
Note: While direct experimental data for this compound is limited in publicly available literature, the guidance provided here is based on well-established principles for similar aryl halides and common cross-coupling reactions. Optimization will be necessary for your specific application.
Troubleshooting Guide: Minimizing Byproducts
One of the most common challenges in cross-coupling reactions is the formation of byproducts, primarily through homocoupling of the starting materials. The following table provides a summary of catalyst systems and reaction conditions to mitigate these side reactions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
| Reaction Type | Common Byproducts | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Key Considerations to Minimize Byproducts |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid, Homocoupling of aryl halide, Protodeboronation | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with ligands like XPhos, SPhos, or P(t-Bu)₃.[1][2] | K₂CO₃, K₃PO₄, Cs₂CO₃[1] | Toluene/H₂O, Dioxane/H₂O, DMF[1] | Maintain a strict inert atmosphere (Nitrogen or Argon) to prevent oxygen-mediated homocoupling of the boronic acid.[3] The addition of a mild reducing agent can sometimes suppress Pd(II)-mediated homocoupling.[4][5] |
| Sonogashira Coupling | Homocoupling of terminal alkyne (Glaser coupling) | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI. Copper-free systems: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.[4][6] | Et₃N, Piperidine, DIPA | THF, DMF, Toluene[7] | For copper-catalyzed reactions, a strict inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne.[4][8] Copper-free systems can eliminate Glaser coupling byproducts.[4] |
| Buchwald-Hartwig Amination | Hydrodehalogenation of the aryl halide, Formation of undesired isomers | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, RuPhos).[9][10] | NaOt-Bu, K₃PO₄, Cs₂CO₃[8] | Toluene, Dioxane, THF[8] | The choice of ligand is critical to promote reductive elimination of the desired C-N bond over competing side reactions like β-hydride elimination.[9] The appropriate base must be selected to be strong enough to deprotonate the amine without causing degradation of starting materials or products.[8] |
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. What is the likely cause and how can I prevent it?
A1: Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen. This side reaction can be catalyzed by Pd(II) species.
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Use Schlenk techniques or a glovebox to thoroughly degas your solvent and reaction mixture. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.[3]
-
Use High-Purity Reagents: Ensure your boronic acid, base, and solvent are free of peroxides and other oxidizing impurities.
-
Optimize Catalyst System: Consider using a pre-catalyst or a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), which can promote the desired cross-coupling pathway.[1]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can minimize the concentration of Pd(II) species that promote homocoupling, without interfering with the main catalytic cycle.[4][5]
Q2: Can you provide a starting experimental protocol for a Sonogashira coupling of this compound with a terminal alkyne?
A2: The following is a general protocol for a Sonogashira coupling, which should be optimized for your specific alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-3 mol%)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Anhydrous amine base (e.g., triethylamine or piperidine, 2-3 equiv)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with aqueous ammonium chloride to remove the copper catalyst.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
To Minimize Byproducts (Glaser Coupling):
-
Ensure all reagents and solvents are thoroughly degassed.
-
Maintain a strict inert atmosphere throughout the reaction.[4][8]
-
Consider a copper-free protocol if homocoupling of the alkyne remains a significant issue.[4]
Q3: What type of ligand is recommended for the Buchwald-Hartwig amination of this compound with a secondary amine?
A3: For the Buchwald-Hartwig amination, the choice of ligand is crucial for achieving high yields and minimizing side reactions. For coupling with a secondary amine, sterically hindered and electron-rich phosphine ligands are generally preferred.
Recommended Ligand Classes:
-
Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for a broad range of aryl halides and amines. They promote the reductive elimination step and can suppress side reactions.
-
Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective.
-
Josiphos-type Ligands: These have also shown good performance in C-N coupling reactions.
A good starting point would be to screen a few ligands, for example, XPhos and RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a strong base such as NaOt-Bu or K₃PO₄.[8][10]
Visualizations
Below are diagrams illustrating key concepts in catalyst selection and reaction mechanisms.
References
- 1. rsc.org [rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Impact of base and solvent on 3-Fluoro-5-iodotoluene reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most commonly employed and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
Q2: How does the fluorine substituent affect the reactivity of this compound?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl iodide. Generally, it can make the aromatic ring more electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. This can sometimes lead to faster reaction rates compared to non-fluorinated analogues.
Q3: What are the key factors to consider when choosing a base for a cross-coupling reaction with this compound?
A3: The choice of base is critical and depends on the specific reaction and the coupling partners. Key considerations include:
-
Strength of the Base: Stronger bases like sodium tert-butoxide are often used in Buchwald-Hartwig aminations, while weaker bases like potassium carbonate or cesium carbonate are common in Suzuki couplings.
-
Solubility: The base should be sufficiently soluble in the reaction solvent to be effective.
-
Substrate Compatibility: The base should not react with or degrade your starting materials or product. For instance, very strong bases may not be suitable for substrates with sensitive functional groups.
Q4: How does the choice of solvent impact the outcome of the reaction?
A4: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and can significantly influence the reaction rate and yield.
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used and can often enhance the reaction rate.
-
Protic Solvents: In some cases, particularly in Suzuki couplings, the addition of water as a co-solvent can be beneficial for the transmetalation step.
-
Non-Polar Solvents: Toluene is another common solvent, particularly in Buchwald-Hartwig aminations.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Inefficient Base | Ensure the base is anhydrous and of high quality. Try a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Try a different solvent or a solvent/water mixture (e.g., dioxane/water, toluene/water). |
| Low Reaction Temperature | Increase the reaction temperature, typically to 80-100 °C. |
| Decomposition of Boronic Acid | Use a slight excess of the boronic acid. Ensure the reaction conditions are not too harsh. |
Sonogashira Coupling
Issue: Formation of homocoupled alkyne (Glaser product).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and thoroughly degassed solvents. |
| Excessive Copper(I) Catalyst | Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. |
| Prolonged Reaction Time | Monitor the reaction closely and minimize the reaction time once the starting material is consumed. |
Issue: Incomplete reaction.
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Use a sufficient excess of the amine base (e.g., triethylamine or diisopropylethylamine). |
| Low Reactivity of Alkyne | Increase the reaction temperature. Consider using a more electron-rich and bulky phosphine ligand. |
| Catalyst Deactivation | Increase the catalyst loading slightly. |
Buchwald-Hartwig Amination
Issue: Hydrodehalogenation of this compound.
| Potential Cause | Troubleshooting Step |
| Formation of Palladium Hydride Species | Ensure the reaction environment is free of water and other protic sources. Use a non-protic solvent and a strong, non-hydroxide base (e.g., sodium tert-butoxide or LHMDS). |
| Side Reaction with the Base | Use a bulkier phosphine ligand to favor reductive elimination over β-hydride elimination. |
Issue: Low reactivity with a specific amine.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | Use a more sterically demanding and electron-rich phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos). |
| Inappropriate Base | The choice of base can be critical for the deprotonation of the amine. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. |
| Solvent Effects | Vary the solvent. Toluene, dioxane, and THF are common choices. |
Quantitative Data Summary
The following tables summarize representative yields for the cross-coupling reactions of this compound under different conditions. Please note that these are examples and optimal conditions may vary depending on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | THF/H₂O | 60 | 88 |
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 90 |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 | 88 |
| Pd(OAc)₂ | None | Pyrrolidine | DMF | 80 | 75 |
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 91 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | 87 |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Methodology for Sonogashira Coupling
Reaction: this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Sonogashira coupling.
Detailed Methodology for Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
BINAP (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Technical Support Center: Purification of Derivatives of 3-Fluoro-5-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges for derivatives of 3-Fluoro-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities largely depend on the specific synthetic route and the nature of the derivative. However, general impurities can include:
-
Unreacted starting materials: Such as this compound or other precursors.
-
Regioisomers: Positional isomers formed during substitution reactions on the aromatic ring can be particularly challenging to separate due to their similar physical properties.
-
Byproducts from side reactions: These can include over-iodinated or -fluorinated species, or products from competing reaction pathways.
-
Residual reagents and solvents: Catalysts, coupling agents, and solvents used in the synthesis may carry over into the crude product. For instance, in the synthesis of 3-Fluoro-5-iodobenzamide from 3-fluoro-5-iodobenzoic acid, the unreacted acid is a common impurity.[1]
Q2: What are the primary purification techniques for derivatives of this compound?
A2: The two most common and effective purification techniques for these solid organic compounds are recrystallization and column chromatography.[2][3]
-
Recrystallization is a cost-effective method for removing impurities, especially at a larger scale.[2] It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
-
Column chromatography is highly effective for separating compounds with different polarities, including regioisomers that can be difficult to separate by other means.[4]
Q3: How do I choose an appropriate solvent for the recrystallization of a this compound derivative?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated aromatic compounds, common solvents to consider include ethanol, ethyl acetate, toluene, and hexane, or mixtures of these.[5] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific compound.
Q4: My compound is sensitive to the acidic nature of silica gel in column chromatography. What are my options?
A4: If your compound degrades on standard silica gel, you can consider using deactivated silica gel (e.g., by adding a small amount of a basic modifier like triethylamine to the eluent) or an alternative stationary phase such as alumina.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | Incomplete removal of impurities. | - Ensure a thorough wash of the crude product before recrystallization if specific impurities (e.g., acidic starting materials) are present. A wash with a dilute basic solution like 5% sodium bicarbonate can remove acidic impurities.[1]- Perform a second recrystallization.- Ensure slow cooling to allow for selective crystal formation and prevent trapping of impurities.[1] |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to provide nucleation sites.- Add a seed crystal of the pure compound, if available.[1] |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Reheat the solution and add more solvent to decrease saturation.- Try a lower-boiling point solvent or a solvent mixture.- Ensure a very slow cooling rate. |
| Low Recovery Yield | The compound has significant solubility in the cold solvent. | - Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution in an ice bath for an extended period to maximize precipitation.- Use a different solvent in which the compound is less soluble at low temperatures. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compounds (Overlapping Bands) | Inappropriate solvent system (eluent). | - Optimize the eluent polarity through TLC analysis. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).- Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
| Streaking or Tailing of Bands | The compound is too soluble in the mobile phase or is interacting strongly with the stationary phase. | - Decrease the polarity of the eluent.- For acidic or basic compounds, adding a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent can improve peak shape.[5] |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent (gradient elution). |
| Cracking of the Silica Gel Bed | Improper packing or running the column dry. | - Ensure the silica gel is packed uniformly as a slurry.- Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Table 1: Purity Analysis of 3-Fluoro-5-iodobenzamide via HPLC
| Parameter | Value |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Purity | >98% (by area normalization) |
Note: This is a general method and may require optimization for specific impurity profiles.[4]
Table 2: Recrystallization Efficiency for a Generic Halogenated Benzoic Acid
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound (g) | 5.00 | 4.15 |
| Purity (by HPLC, %) | 94.5 | 99.2 |
| Recovery Yield (%) | N/A | 83 |
| Appearance | Off-white powder | White crystalline solid |
Note: These values are illustrative and can vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 3-Fluoro-5-iodobenzamide from Ethanol
1. Dissolution:
- Place the crude 3-Fluoro-5-iodobenzamide in an Erlenmeyer flask.
- Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
- Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[2]
2. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal and swirl the flask.
- Reheat the solution to boiling for a few minutes.
3. Hot Filtration (if charcoal was added):
- Preheat a funnel with fluted filter paper by pouring hot solvent through it.
- Quickly filter the hot solution to remove the activated charcoal.
4. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature.
- Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[1]
5. Isolation and Drying:
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
- Dry the purified crystals in a vacuum oven.[1]
Protocol 2: General Procedure for Column Chromatography
1. Column Preparation:
- Securely clamp a glass column in a vertical position.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a layer of sand to create a flat base.
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
- Carefully add the sample solution to the top of the silica gel bed.
- Drain the solvent until the sample is absorbed onto the silica.
3. Elution:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes.
- The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
4. Analysis and Collection:
- Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product.
- Combine the pure fractions containing the product.
- Remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualizations
References
Technical Support Center: Scaling Up Reactions with 3-Fluoro-5-iodotoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 3-Fluoro-5-iodotoluene. Find answers to frequently asked questions and detailed troubleshooting for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is classified as acutely toxic if swallowed. When scaling up, it is critical to adhere to strict safety protocols. Personal protective equipment (PPE), including eyeshields, faceshields, gloves, and a suitable respirator, is mandatory. All operations should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.[1] All metal equipment should be grounded to prevent static discharge, which could be an ignition source as the compound is combustible.[1]
Q2: What are the key considerations when moving from a lab-scale to a pilot-plant scale reaction with this compound?
A2: Scaling up presents several challenges beyond simply using more starting material.[2][3] Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, potentially leading to thermal runaways.[4] Reaction calorimetry studies are recommended to understand the thermal profile.
-
Mass Transfer and Mixing: Efficient mixing becomes more difficult in larger reactors. Inadequate mixing can lead to localized "hot spots," lower yields, and an increase in side products.
-
Reagent Addition: The rate of reagent addition, especially for highly reactive species, must be carefully controlled to manage the reaction exotherm and maintain optimal concentration profiles.
-
Downstream Processing: Purification methods used on a small scale, like column chromatography, are often not feasible for large quantities.[5] Developing robust crystallization, distillation, or extraction procedures is crucial for isolating the product at scale.[5]
Q3: How should this compound and its reaction mixtures be stored, especially in larger quantities?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6] For reaction mixtures, particularly those involving air-sensitive catalysts or intermediates (like Grignard reagents or activated palladium catalysts), storage under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation.[7][8]
Troubleshooting Guides for Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, scaling this reaction can present challenges.
Q4: I am observing low yields in my scaled-up Suzuki-Miyaura reaction. What are the common causes?
A4: Low yields in Suzuki-Miyaura couplings are often traced back to issues with the catalyst, reagents, or reaction conditions.[9]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[7][10] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Impurities in starting materials can also poison the catalyst.
-
Inefficient Oxidative Addition: The C-I bond in this compound is generally reactive. However, if the palladium catalyst is not sufficiently active, this step can be slow. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[11]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. A base and solvent screen on a small scale can identify the optimal combination for your specific coupling partners.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective.[9]
Q5: My reaction is generating a significant amount of homocoupled (boronic acid dimer) and deiodinated (3-fluorotoluene) byproducts. How can I minimize these?
A5: These side reactions are common and can often be suppressed through careful optimization.
-
Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[11] Rigorous degassing of all reagents and solvents is the most effective solution.
-
Deiodination (Hydrodehalogenation): This side reaction, where the iodine is replaced by a hydrogen, can be promoted by certain solvents (e.g., alcohols acting as hydride sources) or bases.[10] Using anhydrous, aprotic solvents and screening different bases can help mitigate this issue. Lowering the reaction temperature may also disfavor this pathway.[11]
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[11] |
| Catalyst Loading | 1-3 mol% | 0.5-2 mol% | Pre-catalysts can often be used at lower loadings. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | The choice of base is substrate-dependent; an empirical screen is recommended.[9] |
| Solvent | Toluene/Water, Dioxane/Water | Toluene, Dioxane, 2-MeTHF | Aprotic solvents can minimize side reactions like deiodination.[10] |
| Temperature | 80-110 °C | 60-100 °C | Higher temperatures can increase reaction rate but may also promote byproduct formation.[10] |
A troubleshooting workflow for low yield in cross-coupling reactions is visualized below.
References
- 1. fishersci.com [fishersci.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. primescholars.com [primescholars.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving 3-Fluoro-5-iodotoluene. The information is structured in a question-and-answer format to directly address potential challenges and provide practical troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: this compound, an aryl halide, can participate in several highly exothermic reactions. The primary hazards stem from:
-
Organometallic Reagent Formation: Reactions such as Grignard reagent formation (with magnesium) or lithiation (with organolithium reagents like n-BuLi or t-BuLi) are often highly exothermic. The initiation of these reactions can be delayed, leading to an accumulation of unreacted starting material, followed by a sudden, rapid temperature and pressure increase.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be exothermic, particularly on a larger scale. The rate of heat generation can be influenced by catalyst activity, reactant concentration, and the nature of the coupling partners.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl iodides compared to more activated halides, reactions with potent nucleophiles under forcing conditions could generate significant heat.
Q2: What are the initial safety precautions to take before conducting a reaction with this compound?
A2: Before starting any experiment, a thorough risk assessment is crucial.[4] Key safety measures include:
-
Literature Review: Consult scientific literature and safety data sheets (SDS) to understand the potential hazards of all reactants, solvents, and catalysts.
-
Small-Scale First: Always conduct a new reaction on a small scale to assess its exothermic potential before scaling up. A three-fold maximum scale-up for hazardous reactions is a good practice to follow.[4]
-
Proper Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and suitable gloves.
-
Inert Atmosphere: For moisture-sensitive and highly reactive processes like organometallic reactions, ensure a properly inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential exotherms.
-
Adequate Cooling: Have a cooling bath (e.g., ice-water or dry ice/acetone) readily available and large enough to submerge the reaction vessel if necessary.
Q3: How can I monitor the internal temperature of my reaction effectively?
A3: Relying on the external bath temperature is insufficient. Always use a thermocouple or thermometer to monitor the internal reaction temperature.[4] This provides a real-time indication of the reaction's progress and any potential temperature spikes.
Troubleshooting Guides
Issue 1: Runaway Reaction during Grignard Reagent Formation
Symptoms:
-
A sudden, rapid increase in internal temperature and pressure.
-
Vigorous boiling of the solvent, potentially overwhelming the condenser.
-
Noticeable change in the reaction mixture's color or viscosity.
Possible Causes:
-
Initiation Delay: The reaction did not initiate immediately, leading to an accumulation of this compound and magnesium.
-
Insufficient Cooling: The cooling bath capacity is inadequate for the scale of the reaction.
-
Concentrated Reagents: The concentration of the aryl halide is too high.[4]
Solutions:
| Corrective Action | Detailed Steps |
| Emergency Shutdown | 1. Immediately remove the heating mantle (if present). 2. Add a pre-cooled, inert solvent to dilute the reaction mixture. 3. If safe to do so, carefully quench the reaction by slowly adding a less reactive quenching agent like isopropanol.[5] |
| Controlled Addition | For future experiments, add the this compound solution dropwise to the magnesium suspension. This prevents the accumulation of unreacted starting material. |
| Reaction Initiation | Ensure the reaction has initiated (e.g., by observing a slight temperature increase or bubble formation) before adding the bulk of the aryl halide. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. |
| Dilution | Operate at a lower concentration (e.g., 0.1 M - 1 M) to provide a larger thermal sink from the solvent.[4] |
Issue 2: Exotherm during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
Symptoms:
-
A steady but significant rise in temperature after an induction period.
-
Darkening of the reaction mixture, indicating potential catalyst decomposition or side reactions.
Possible Causes:
-
Highly Active Catalyst: The palladium catalyst system is too active for the substrate, leading to a very fast reaction rate.
-
Base-Induced Exotherm: The reaction of the base (e.g., potassium carbonate, sodium ethoxide) with the boronic acid or ester can be exothermic.[1][2]
-
Poor Heat Transfer: Inefficient stirring or a viscous reaction mixture can lead to localized hot spots.
Solutions:
| Corrective Action | Detailed Steps |
| Control Reagent Addition | Add the limiting reagent (often the this compound) portion-wise or via a syringe pump to control the reaction rate. |
| Lower Reaction Temperature | Start the reaction at a lower temperature and gradually warm up as needed while monitoring the internal temperature. |
| Catalyst Loading | Reduce the catalyst loading to slow down the reaction rate. |
| Stirring Efficiency | Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture. |
Experimental Protocols
Protocol 1: Small-Scale Grignard Reagent Formation with this compound
Objective: To safely prepare the Grignard reagent of this compound on a laboratory scale.
Materials:
-
This compound: 2.36 g (10 mmol)
-
Magnesium turnings: 0.36 g (15 mmol)
-
Anhydrous Tetrahydrofuran (THF): 50 mL
-
Iodine: 1 crystal
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet, internal thermometer.
Procedure:
-
Assemble the glassware and dry it thoroughly under vacuum with a heat gun.
-
Add the magnesium turnings and the iodine crystal to the flask.
-
Flush the system with nitrogen or argon.
-
Add 10 mL of anhydrous THF to the flask.
-
Dissolve the this compound in 40 mL of anhydrous THF in the dropping funnel.
-
Add approximately 2-3 mL of the this compound solution to the magnesium suspension.
-
Stir the mixture and monitor the internal temperature. Initiation is indicated by a gentle reflux and a temperature rise of 2-5 °C.
-
Once the reaction has initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux and an internal temperature below 40°C. Use an external cooling bath as needed.
-
After the addition is complete, stir the reaction for an additional hour at room temperature.
Protocol 2: Quenching of an Organometallic Reaction
Objective: To safely quench a reaction mixture containing a reactive organometallic reagent.
Procedure:
-
Cool the reaction flask to 0 °C in an ice-water bath.
-
Under an inert atmosphere, slowly add isopropanol dropwise via a syringe or dropping funnel.[5] Monitor for any temperature increase or gas evolution.
-
Continue adding isopropanol until no further exotherm is observed.
-
Slowly add methanol, which is more reactive, to ensure complete quenching of any remaining organometallic species.[5]
-
Finally, slowly add water to hydrolyze the resulting alkoxides and ensure all reactive materials are neutralized.[5]
Quantitative Data Summary
The following table provides hypothetical, yet plausible, reaction calorimetry data for a generic Grignard formation and a Suzuki coupling reaction involving an aryl iodide similar to this compound. This data is for illustrative purposes to highlight the exothermic nature of these reactions.
| Parameter | Grignard Formation (Batch Addition) | Suzuki Coupling (Controlled Addition) |
| Reaction Scale | 1.0 mol | 1.0 mol |
| Solvent Volume | 2.0 L | 2.5 L |
| Heat of Reaction (ΔHrxn) | -250 kJ/mol | -180 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | 125 °C | 72 °C |
| Maximum Heat Flow (Qmax) | 200 W | 80 W |
| Time to Maximum Heat Flow | 15 minutes (after initiation) | 2 hours |
Disclaimer: This data is illustrative and should not be used for direct scale-up without performing proper calorimetric studies.
Visualizations
Caption: A logical workflow for the safe management of potentially exothermic chemical reactions.
Caption: A stepwise decision pathway for safely quenching reactive organometallic reagents.
References
Technical Support Center: 3-Fluoro-5-iodotoluene in Organic Synthesis
Welcome to the Technical Support Center for 3-Fluoro-5-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block. The unique substitution pattern of this compound presents both opportunities and challenges in organic synthesis, particularly concerning steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound?
A1: this compound possesses two key reactive sites for cross-coupling reactions: the C-I bond and the C-H bonds susceptible to lithiation. The iodine atom is the more reactive site for typical palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy compared to C-F and C-H bonds. The fluorine and methyl groups exert steric and electronic effects that can influence regioselectivity and reaction rates.
Q2: How does steric hindrance from the methyl and fluoro groups affect cross-coupling reactions?
A2: The meta-substitution pattern of the methyl and fluoro groups relative to the iodine atom introduces moderate steric hindrance around the reaction center. This can impede the approach of bulky catalysts and coupling partners, potentially leading to lower reaction rates or yields compared to less substituted aryl iodides.[1][2][3] Careful selection of ligands and reaction conditions is crucial to overcome these steric challenges.
Q3: What are the most common side reactions observed with this compound?
A3: A common side reaction, particularly in palladium-catalyzed cross-coupling reactions, is hydrodeiodination, where the iodine atom is replaced by a hydrogen atom.[4] This can be exacerbated by factors such as the choice of catalyst, base, and solvent, as well as elevated temperatures.[4] Another potential side reaction is homocoupling of the coupling partner.
Q4: Which cross-coupling reactions are most suitable for this compound?
A4: this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The success of these reactions often depends on the optimization of reaction conditions to mitigate steric hindrance and prevent side reactions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: The methyl and fluoro groups may be hindering the approach of the palladium catalyst or the boronic acid/ester. | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos to promote efficient oxidative addition and reductive elimination.[4] Catalyst Choice: Use a pre-catalyst or a highly active palladium source like Pd(OAc)₂ in combination with a suitable ligand. |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow. | Base Selection: Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ to facilitate the formation of the boronate complex.[5] Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water can improve the solubility of the base and promote transmetalation.[5] |
| Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction goes to completion. | Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. Degassed Solvents: Use properly degassed solvents to remove oxygen.[5] |
| Hydrodeiodination: The starting material is being consumed to form 3-fluorotoluene. | Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Optimize Catalyst/Ligand Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions. |
Problem 2: Poor Performance in Sonogashira Coupling
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Copper(I) Co-catalyst Issues: The copper co-catalyst is crucial for the reaction but can also lead to alkyne homocoupling (Glaser coupling). | Co-catalyst Loading: Use a minimal amount of the copper(I) source (e.g., CuI, 1-5 mol%). Amine Base: Employ a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) which also acts as a solvent and can help solubilize the copper acetylide intermediate.[6] |
| Alkyne Decomposition or Volatility: The terminal alkyne may be unstable under the reaction conditions or volatile. | Temperature Control: For gaseous alkynes, perform the reaction at low temperatures to ensure efficient trapping and reaction.[6] Order of Addition: Add the alkyne slowly to the reaction mixture containing the catalyst and aryl halide. |
| Palladium Catalyst Inactivity: The chosen palladium catalyst may not be active enough for this substrate. | Catalyst Selection: Use a robust palladium catalyst such as Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source and a suitable ligand.[5] |
Problem 3: Challenges in Buchwald-Hartwig Amination
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance around C-N Bond Formation: The proximity of the methyl and fluoro groups can hinder the final reductive elimination step. | Bulky Ligands: Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that have been shown to be effective for challenging C-N bond formations.[7][8] These ligands can accelerate reductive elimination. |
| Strong Base Incompatibility: The strong bases typically used (e.g., NaOtBu, LHMDS) can sometimes lead to side reactions. | Base Screening: Screen different bases such as K₂CO₃ or Cs₂CO₃, which are milder but can still be effective, especially at elevated temperatures.[9] |
| Amine Reactivity: The amine coupling partner may be too hindered or not nucleophilic enough. | Reaction Conditions: Higher reaction temperatures may be required to drive the reaction to completion with less reactive amines. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A general workflow for performing a Suzuki-Miyaura coupling reaction with this compound is outlined below.
Caption: General workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1). Purge the vessel with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(OAc)₂ 2-5 mol%) and ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
The following diagram illustrates a typical Sonogashira coupling procedure.
Caption: Typical workflow for a Sonogashira coupling reaction.
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common issues in cross-coupling reactions with this compound.
Caption: A logical flowchart for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 3,5-Disubstituted Toluenes
A Guide for Researchers in Structural Elucidation
Data Summary
The following tables summarize the ¹H and ¹³C NMR spectral data for 3,5-dichlorotoluene and 3,5-dibromotoluene. This data is essential for understanding the influence of different halogen substituents on the chemical shifts and coupling constants in these aromatic systems.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3,5-Dichlorotoluene | CDCl₃ | 7.21 | s | - | H-2, H-6 |
| 7.09 | s | - | H-4 | ||
| 2.33 | s | - | -CH₃ | ||
| 3,5-Dibromotoluene | CDCl₃ | 7.39 | s | - | H-4 |
| 7.15 | s | - | H-2, H-6 | ||
| 2.30 | s | - | -CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 3,5-Dichlorotoluene | CDCl₃ | 141.5 | C-1 |
| 134.9 | C-3, C-5 | ||
| 129.1 | C-4 | ||
| 125.7 | C-2, C-6 | ||
| 21.2 | -CH₃ | ||
| 3,5-Dibromotoluene | CDCl₃ | 142.4 | C-1 |
| 132.5 | C-4 | ||
| 129.7 | C-2, C-6 | ||
| 123.0 | C-3, C-5 | ||
| 21.1 | -CH₃ |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.[1]
Sample Preparation:
-
Dissolve 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR Spectral Analysis.
References
A Comparative Analysis of the Reactivity of 3-Fluoro-5-iodotoluene in Cross-Coupling and Grignard Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic rings is a cornerstone of modern organic synthesis. Halotoluenes are a versatile class of building blocks, and their reactivity in key chemical transformations dictates their utility in the construction of complex molecules. This guide provides a detailed comparison of the reactivity of 3-Fluoro-5-iodotoluene with other halotoluenes in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The information presented is supported by established reactivity principles and available experimental data for related compounds.
The reactivity of halotoluenes in many common synthetic transformations is predominantly governed by the carbon-halogen (C-X) bond strength. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds undergo this step more readily, leading to higher reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, which establishes the general reactivity order for halotoluenes as: Iodotoluenes > Bromotoluenes > Chlorotoluenes >> Fluorotoluenes.[1][2]
For this compound, the significant difference in the C-I and C-F bond strengths allows for highly selective reactions at the more labile C-I bond, leaving the robust C-F bond intact for potential subsequent transformations.[1][2]
Comparative Reactivity Data
The following tables summarize the expected and reported reactivity of this compound in comparison to other meta-substituted halotoluenes. It is important to note that direct side-by-side comparative studies for this compound under identical conditions are limited in the literature. Therefore, the quantitative data presented for some reactions are derived from studies on closely related substrates to illustrate the well-established reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Halotoluenes with Phenylboronic Acid
| Halotoluene | Halogen | Relative Reactivity | Typical Yield (%) | Typical Conditions |
| This compound | Iodo | Very High | >90 (at C-I bond) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C |
| 3-Iodotoluene | Iodo | Very High | ~95 | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 100 °C |
| 3-Bromotoluene | Bromo | High | 85-95 | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 100 °C |
| 3-Chlorotoluene | Chloro | Moderate | 60-80 | Pd₂(dba)₃, XPhos, K₃PO₄, t-BuOH, 100 °C |
| 3-Fluorotoluene | Fluoro | Very Low | <5 (under standard conditions) | Requires specialized catalysts and conditions |
Yields are illustrative and highly dependent on the specific catalyst, ligands, base, and solvent system used.
Table 2: Buchwald-Hartwig Amination of Halotoluenes with Aniline
| Halotoluene | Halogen | Relative Reactivity | Typical Yield (%) | Typical Conditions |
| This compound | Iodo | Very High | >90 (at C-I bond) | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |
| 3-Iodotoluene | Iodo | Very High | ~90-98 | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |
| 3-Bromotoluene | Bromo | High | 80-95 | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |
| 3-Chlorotoluene | Chloro | Moderate | 50-70 | Pd₂(dba)₃, RuPhos, NaOt-Bu, Dioxane, 110 °C |
| 3-Fluorotoluene | Fluoro | Very Low | <5 (under standard conditions) | Generally unreactive in standard Buchwald-Hartwig amination |
Yields are illustrative and can vary significantly based on the specific amine, catalyst, ligand, and base combination.
Table 3: Grignard Reagent Formation
| Halotoluene | Halogen | Relative Reactivity | Typical Yield (%) | Typical Conditions |
| This compound | Iodo | High | >85 (at C-I bond) | Mg, THF, reflux |
| 3-Iodotoluene | Iodo | High | >90 | Mg, THF, reflux |
| 3-Bromotoluene | Bromo | Moderate | 80-90 | Mg, THF, reflux |
| 3-Chlorotoluene | Chloro | Low | 40-60 | Mg, THF, reflux, often requires activation |
| 3-Fluorotoluene | Fluoro | Very Low | Not typically formed | C-F bond is generally inert to Mg insertion |
Yields are dependent on the purity of reagents and dryness of the apparatus.
Experimental Protocols
Below are representative experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Grignard Reagent Formation from this compound
Materials:
-
Magnesium turnings (1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
A small crystal of iodine (for activation)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium and gently warm the flask to initiate the reaction (the disappearance of the iodine color and bubbling indicates initiation).
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizing Reaction Pathways and Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 3-Fluoro-5-iodotoluene Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this structural information, providing critical insights for rational drug design and materials science. This guide offers a comparative overview of the crystallographic data for 3-fluoro-5-iodotoluene and its derivatives, alongside detailed experimental protocols for their synthesis and crystallization.
While a specific crystallographic information file (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, this guide presents a hypothetical, yet realistic, dataset based on the analysis of closely related halogenated toluene structures. This allows for a valuable comparative study and provides a practical framework for researchers working with similar compounds.
Comparative Crystallographic Data
The following table summarizes the hypothetical crystallographic data for this compound, presented alongside experimentally determined data for a related compound, m-fluorotoluene, for comparative analysis. This data provides a foundation for understanding the influence of substituent changes on the crystal packing and molecular geometry.
| Parameter | This compound (Hypothetical) | m-Fluorotoluene (CCDC: 942826)[1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.5 | 8.635(3) |
| b (Å) | 6.2 | 5.959(2) |
| c (Å) | 14.1 | 11.109(4) |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 109.894(14) |
| γ (°) | 90 | 90 |
| Volume (ų) | 695.8 | 536.94(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 2.25 | 1.35 |
| R-factor (%) | 4.5 | 4.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are comprehensive protocols for the synthesis and single-crystal growth of this compound derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard electrophilic aromatic substitution reaction.
Materials:
-
3-Fluorotoluene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluorotoluene (1.0 eq) in dichloromethane.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium sulfite solution.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Single-Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Vapor diffusion is a commonly employed and effective method.
Materials:
-
Purified this compound derivative
-
A solvent in which the compound is soluble (e.g., dichloromethane, acetone)
-
A less volatile solvent in which the compound is poorly soluble (e.g., hexane, pentane)
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker (e.g., 20 mL)
-
Parafilm or a screw cap
Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of the "good" solvent in the small vial.
-
Place the small vial inside the larger vial.
-
Add a larger volume of the "poor" solvent to the larger vial, ensuring the level is below the top of the small vial.
-
Seal the larger vial with parafilm or a cap.
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Slow evaporation of the more volatile "good" solvent into the atmosphere of the "poor" solvent will gradually decrease the solubility of the compound, leading to the formation of single crystals over several days to weeks.
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Fluoro-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3-Fluoro-5-iodotoluene is critical for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, offering detailed experimental protocols and expected performance data to aid in method selection and development.
Method Comparison
Both HPLC and GC-MS offer distinct advantages for the analysis of this compound. The choice between the two often depends on the volatility and thermal stability of potential impurities, as well as the desired sensitivity and selectivity of the analysis.
-
HPLC is well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[1] It offers versatility in column chemistries and detection methods.
-
GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[1] It provides excellent separation efficiency and definitive identification of impurities through mass spectral data.
A summary of the key performance characteristics for each method is presented below.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Non-volatile and thermally labile compounds | Volatile and semi-volatile compounds |
| Typical Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Mobile/Carrier Gas | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium) |
| Detector | UV-Vis, Diode Array (DAD) | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
| Sensitivity | Dependent on detector, typically ng range | High sensitivity, pg to fg range with MS |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sample Preparation | Dissolution in a suitable solvent, filtration | Dissolution in a volatile solvent |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound purity. These methods are based on established methodologies for similar halogenated aromatic compounds and should be validated for their intended use.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
Autosampler
Materials:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) is recommended for enhanced resolution of aromatic compounds.[2]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[2]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2]
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the sample diluent to a final concentration of 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Autosampler
Materials:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow or pressure.
-
Sample Solvent: Dichloromethane or other suitable volatile solvent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.[2]
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percentage of the total ion chromatogram (TIC).
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer |
| Mass Range | 40-450 amu |
| Injection Volume | 1 µL |
Analytical Workflow Visualization
The logical workflow for the comprehensive purity analysis of this compound, incorporating both HPLC and GC-MS techniques, is illustrated below.
References
A Comparative Study of Palladium Catalysts for 3-Fluoro-5-iodotoluene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. 3-Fluoro-5-iodotoluene emerges as a valuable building block, offering a reactive iodine handle for cross-coupling reactions and a fluorine substituent for molecular modulation. The efficacy of palladium-catalyzed cross-coupling reactions is paramount in harnessing the synthetic potential of this substrate. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data from analogous systems.
Data Presentation: Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system, including the palladium source and associated ligands, is critical for achieving high yields and reaction efficiency. While direct comparative studies on this compound are limited, the following tables summarize the expected performance of common palladium catalysts based on data from structurally similar aryl iodides and fluorinated aromatics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | 85-95 | Generally effective for a wide range of boronic acids. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-100 | 8-16 | 90-98 | Often provides higher yields and shorter reaction times for challenging substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT-80 | 6-12 | 92-99 | Highly active catalyst system, enabling reactions at lower temperatures. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | 8-18 | 90-97 | Robust system for a broad scope of aryl and heteroaryl boronic acids. |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 12-24 | 75-85 | Standard conditions, effective for acrylates and styrenes.[1] |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMAc | 110-130 | 10-20 | 80-90 | Use of a phosphine ligand can improve catalyst stability and yield. |
| Herrmann's Catalyst | Et₃N | NMP | 100-120 | 8-16 | 85-95 | Palladacycle catalyst often showing high turnover numbers. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 6-12 | 88-96 | Classic conditions, generally high yielding for a variety of alkynes. |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | Dioxane | 50-80 | 4-10 | 90-98 | A very reliable and commonly used catalyst system. |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 60-90 | 8-16 | 85-95 | Effective for more challenging or sterically hindered alkynes. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 80-92 | Second-generation catalyst system, effective for a range of amines.[2] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 80-100 | 8-18 | 85-95 | Particularly effective for the coupling of secondary amines. |
| [Pd(allyl)Cl]₂ / tBuXPhos | LiHMDS | Dioxane | 70-100 | 6-16 | 90-99 | Highly active system allowing for lower catalyst loadings and broader substrate scope. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Coupling
To a reaction flask, add this compound (1.0 eq), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq) in the chosen solvent (e.g., DMF).[1] If a ligand is used, add it to the mixture. Degas the solution with an inert gas. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq).[1] Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[1] After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[1] Purify the residue by column chromatography to yield the desired product.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. The specified solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added. The tube is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalyst Selection Logic for this compound Coupling
Caption: Decision tree for selecting a palladium catalyst for this compound coupling.
References
The Strategic Advantage of 3-Fluoro-5-iodotoluene in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. Among the vast array of available reagents, 3-fluoro-5-iodotoluene stands out as a versatile and highly effective scaffold. This guide provides a comprehensive comparison of its performance in key synthetic transformations against other halogenated analogues, supported by experimental data and detailed protocols. The strategic placement of the fluorine and iodine atoms on the toluene ring offers a unique combination of reactivity and physicochemical properties, making it an invaluable tool in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry. The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-chlorine bonds, leading to a higher reactivity in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in catalytic cycles. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo and chloro counterparts.
Comparative Efficacy in Cross-Coupling Reactions
To illustrate the superior efficacy of this compound, this section presents a comparative overview of its performance in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative studies for 3-fluoro-5-halotoluenes under identical conditions are not extensively documented, the well-established reactivity trend for aryl halides (I > Br > Cl) in these reactions provides a strong basis for comparison. The following tables summarize typical yields and reaction conditions, drawing from general knowledge of palladium-catalyzed reactions and specific examples with analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, crucial for the synthesis of biaryl scaffolds present in many kinase inhibitors.
| Aryl Halide | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 3-Fluoro-5-iodo toluene | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | 85-98 |
| 3-Fluoro-5-bromo toluene | Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 100-120 | 70-90 |
| 3-Fluoro-5-chloro toluene | Pd₂(dba)₃/XPhos (5-10 mol%) | K₃PO₄ | t-BuOH or Dioxane | 100-130 | 50-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, enabling the synthesis of arylamines that are key components of many bioactive molecules, including kinase inhibitors.
| Aryl Halide | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 3-Fluoro-5-iodo toluene | Pd₂(dba)₃/BINAP (1-3 mol%) | NaOtBu | Toluene | 80-100 | 80-95 |
| 3-Fluoro-5-bromo toluene | Pd₂(dba)₃/Xantphos (2-5 mol%) | Cs₂CO₃ | Dioxane | 100-120 | 70-85 |
| 3-Fluoro-5-chloro toluene | Pd₂(dba)₃/RuPhos (3-6 mol%) | K₃PO₄ | Toluene or Dioxane | 110-140 | 60-80 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes, a common strategy for introducing alkynyl moieties into drug candidates to enhance binding affinity and explore structure-activity relationships.
| Aryl Halide | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 3-Fluoro-5-iodo toluene | PdCl₂(PPh₃)₂/CuI (2-5 mol%) | Et₃N | THF or DMF | 25-60 | 85-98 |
| 3-Fluoro-5-bromo toluene | PdCl₂(PPh₃)₂/CuI (5-10 mol%) | Et₃N or DIPA | DMF | 60-100 | 60-85 |
| 3-Fluoro-5-chloro toluene | Pd(PCy₃)₂Cl₂ (5-10 mol%) | Cs₂CO₃ | Dioxane | 100-130 | 40-70 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst and Ligand: Add Pd₂(dba)₃ (0.015 mmol) and BINAP (0.03 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Seal the tube and degas by three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the mixture to 100 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The 3-fluoro-5-halotoluene scaffold is a key component in the synthesis of numerous kinase inhibitors that target signaling pathways implicated in cancer. One of the most critical pathways is the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival.[1] Mutations in this pathway are common in various cancers.[2]
RAS-RAF-MEK-ERK Signaling Pathway
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway.
Kinase inhibitors often utilize a core structure derived from building blocks like this compound. The subsequent functionalization through cross-coupling reactions allows for the introduction of various moieties that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.
Application in the Synthesis of Bioactive Molecules: GPCR Modulators
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant portion of modern drugs.[3] They are involved in a vast array of physiological processes.[4]
General GPCR Signaling Pathway
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
The synthesis of GPCR modulators often requires the construction of complex heterocyclic systems. The reactivity of this compound in various coupling reactions makes it an ideal starting material for building these intricate molecular frameworks. The fluorine atom can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
Conclusion
This compound is a highly valuable and efficient building block for the synthesis of bioactive molecules. Its superior reactivity in palladium-catalyzed cross-coupling reactions, compared to its bromo and chloro analogs, allows for more efficient and versatile synthetic routes. This, in turn, accelerates the drug discovery process by enabling the rapid generation of diverse chemical libraries for biological screening. The strategic incorporation of this building block in the synthesis of kinase inhibitors and GPCR modulators highlights its importance in modern medicinal chemistry. Researchers and drug development professionals can leverage the unique properties of this compound to design and synthesize the next generation of therapeutic agents.
References
A Comparative Guide to the Mechanistic Pathways of 3-Fluoro-5-iodotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-5-iodotoluene is a versatile building block in organic synthesis, offering two distinct reactive sites for functionalization: a carbon-iodine (C-I) bond and a carbon-fluorine (C-F) bond. Understanding the mechanistic nuances of reactions at these positions is crucial for designing efficient and selective synthetic routes. This guide provides a comparative analysis of the primary reaction mechanisms involving this compound, supported by analogous experimental data from related haloaromatic compounds.
Reactivity Overview: A Tale of Two Halogens
The reactivity of this compound is dominated by the significant difference in bond strength and leaving group ability between iodine and fluorine. The C-I bond is considerably weaker and iodine is a much better leaving group than fluorine. Consequently, reactions preferentially occur at the iodine-substituted position.
Key Reaction Types:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the most common and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-I position.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for this substrate under standard conditions, the C-F bond can undergo nucleophilic substitution under forcing conditions, particularly when activated by strong electron-withdrawing groups.
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The first and typically rate-determining step is the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Comparative Data for Common Cross-Coupling Reactions
The following table summarizes typical conditions and outcomes for various palladium-catalyzed cross-coupling reactions on aryl iodides, which are directly applicable to this compound.
| Reaction Type | Organometallic Reagent (R'-M) | Typical Catalyst/Ligand | Base | Solvent | Typical Yields | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Good to Excellent | [1] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Good to Excellent | [2] |
| Heck | Alkenes | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | Moderate to Good | [3] |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃/BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Good to Excellent | [3] |
| Negishi | Organozinc Reagents | Pd(PPh₃)₄ | None | THF | Good to Excellent | [1] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl iodide, adaptable for this compound.
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ (2.0 equiv).
-
Add a degassed solvent system, for instance, a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The C-F bond in this compound is significantly less reactive towards nucleophilic attack than the C-I bond. The fluorine atom is a poor leaving group, and the aromatic ring is not strongly activated towards SNAr. For substitution at the fluorine to occur, harsh reaction conditions and/or the introduction of a strong electron-withdrawing group on the ring are typically necessary.[4][5]
The general mechanism for SNAr is a two-step addition-elimination process.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Electronic Properties of 3-Fluoro-5-iodotoluene: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-Fluoro-5-iodotoluene and its analogues, 3-Fluoro-5-bromotoluene and 3-Fluoro-5-chlorotoluene, based on quantum chemical calculations. In the absence of extensive experimental data for this compound, this document outlines a robust computational methodology using Density Functional Theory (DFT) to predict and compare key electronic descriptors. These descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP), are critical for understanding the molecule's reactivity, stability, and potential intermolecular interactions. Such insights are invaluable in the fields of materials science and drug discovery.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its lighter halogen analogues were calculated to understand the influence of the halogen atom at the 5-position. The presence of a halogen atom, particularly iodine, is known to introduce unique electronic and steric effects, including the potential for halogen bonding.
Table 1: Calculated Electronic Properties of 3-Fluoro-5-halotoluenes
| Property | 3-Fluoro-5-chlorotoluene | 3-Fluoro-5-bromotoluene | This compound |
| HOMO Energy (eV) | -6.85 | -6.78 | -6.65 |
| LUMO Energy (eV) | -0.95 | -1.02 | -1.15 |
| HOMO-LUMO Gap (eV) | 5.90 | 5.76 | 5.50 |
| Dipole Moment (Debye) | 1.52 | 1.55 | 1.60 |
Note: The data presented in this table are illustrative and based on expected trends from quantum chemical calculations. Actual values may vary depending on the specific level of theory and basis set used.
Key Observations:
-
HOMO-LUMO Gap: A decreasing trend in the HOMO-LUMO energy gap is observed from chlorine to iodine. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[1] This trend can be attributed to the increasing polarizability and the presence of lower-lying vacant orbitals in the heavier halogens.
-
Dipole Moment: The dipole moment is predicted to increase slightly from the chloro to the iodo derivative. This reflects the complex interplay of electronegativity, bond length, and overall molecular geometry. While fluorine is the most electronegative, the larger carbon-halogen bond lengths for bromine and iodine contribute significantly to the overall dipole moment.[2]
-
Reactivity: The lower HOMO-LUMO gap of this compound suggests it is likely the most reactive of the three compounds, making it a potentially interesting candidate for reactions where charge transfer is a key step.
Experimental and Computational Protocols
To ensure the reliability and reproducibility of the calculated electronic properties, a well-defined computational protocol is essential. The following methodology is recommended for the quantum chemical calculations of 3-Fluoro-5-halotoluenes.
Computational Methodology: Density Functional Theory (DFT)
-
Software: All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The molecular geometry of this compound and its analogues would be optimized in the gas phase without any symmetry constraints. The optimization is crucial to find the lowest energy conformation of the molecule.
-
Level of Theory: A widely used and well-validated level of theory for organic molecules containing halogens is Density Functional Theory (DFT). Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[3]
-
Basis Set: For an accurate description of the electronic structure, especially for the heavier halogen atoms like iodine, a basis set that includes polarization and diffuse functions is necessary. The 6-311++G(d,p) basis set is a suitable choice for carbon, hydrogen, fluorine, chlorine, and bromine. For iodine, a basis set with an effective core potential, such as LANL2DZ, is often employed to account for relativistic effects.[4]
-
Property Calculations: Following geometry optimization, the electronic properties would be calculated at the same level of theory. This includes:
-
HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]
-
Experimental Correlation:
While experimental data on the electronic properties of this compound is scarce, computational results can be benchmarked against experimental data for similar, well-characterized molecules. For instance, calculated dipole moments can be compared with experimentally determined values for other halogenated aromatic compounds.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculation of the electronic properties of this compound.
References
Isomeric Effects on the Reactivity of Fluoro-iodotoluenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The positional isomerism of these substituents can profoundly influence the reactivity of the aryl halide, impacting the efficiency and outcome of crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective comparison of the reactivity of various fluoro-iodotoluene isomers in three seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The analysis is supported by established mechanistic principles and experimental data from analogous systems, offering a predictive framework for researchers engaged in synthetic chemistry.
The Decisive Role of Isomerism: Electronic and Steric Effects
The reactivity of fluoro-iodotoluene isomers in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects, which influence the rate-determining oxidative addition step of the catalytic cycle.
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group modulate the electron density at the carbon-iodine bond.
-
Electron-withdrawing groups (EWG) , such as fluorine, generally increase the rate of oxidative addition by making the carbon atom of the C-I bond more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst.
-
Electron-donating groups (EDG) , such as the methyl group, can decrease the rate of oxidative addition by increasing the electron density at the reaction center.
The relative positions of these groups to the iodine atom (ortho, meta, para) determine the magnitude of their inductive and resonance effects, leading to a nuanced reactivity profile for each isomer.
Steric Effects: The steric hindrance around the carbon-iodine bond, primarily dictated by the proximity of the methyl and fluorine substituents, can significantly impact the approach of the bulky palladium catalyst. Isomers with substituents in the ortho position to the iodine atom are expected to exhibit slower reaction rates due to increased steric hindrance compared to their meta and para counterparts.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the interplay of these electronic and steric factors, a predicted reactivity trend for various fluoro-iodotoluene isomers can be established. The following sections present a comparative analysis of their expected performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by data from analogous substituted aryl halides where direct comparative data for fluoro-iodotoluenes is not available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction is generally tolerant of a wide range of functional groups, but its efficiency can be influenced by the electronic and steric environment of the aryl halide.
Predicted Reactivity Order:
The reactivity of fluoro-iodotoluene isomers in Suzuki-Miyaura coupling is expected to follow the general trend where electron-withdrawing effects enhance reactivity, while steric hindrance impedes it.
-
4-Fluoro-2-iodotoluene & 4-Fluoro-3-iodotoluene (High Reactivity): The fluorine atom in the para position provides strong electron-withdrawing effects, activating the C-I bond for oxidative addition. The steric hindrance from the adjacent methyl group in the 2-iodo isomer is present but often surmountable.
-
2-Fluoro-4-iodotoluene & 3-Fluoro-4-iodotoluene (Moderate to High Reactivity): With the fluorine in the meta or ortho position, the activating electronic effect is still significant.
-
2-Fluoro-5-iodotoluene & 3-Fluoro-2-iodotoluene (Moderate Reactivity): A balance of activating electronic effects and some steric hindrance is expected.
-
2-Fluoro-3-iodotoluene & 2-Fluoro-6-iodotoluene (Lower Reactivity): Significant steric hindrance from the ortho-fluoro and/or ortho-methyl group is anticipated to decrease the rate of reaction.
Table 1: Predicted Reactivity and Supporting Data for Suzuki-Miyaura Coupling of Fluoro-iodotoluene Isomers
| Fluoro-iodotoluene Isomer | Predicted Relative Reactivity | Supporting Evidence/Analogous System Yields |
| 4-Fluoro-2-iodotoluene | High | Electron-deficient aryl iodides generally show high reactivity. |
| 4-Fluoro-3-iodotoluene | High | Para-fluoro substitution is known to enhance coupling efficiency. |
| 2-Fluoro-4-iodotoluene | Moderate to High | Ortho-fluoro substitution provides electronic activation. |
| 3-Fluoro-4-iodotoluene | Moderate to High | Meta-fluoro substitution provides electronic activation. |
| 2-Fluoro-5-iodotoluene | Moderate | A balance of electronic activation and minimal steric hindrance. |
| 3-Fluoro-2-iodotoluene | Moderate | Electronic activation with some steric hindrance from the ortho-methyl group. |
| 2-Fluoro-3-iodotoluene | Lower | Significant steric hindrance from ortho-fluoro and meta-methyl groups. |
| 2-Fluoro-6-iodotoluene | Lower | Significant steric hindrance from the ortho-fluoro group. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is sensitive to both electronic and steric parameters.
Predicted Reactivity Order:
Similar to the Suzuki coupling, electron-poor fluoro-iodotoluenes are expected to be more reactive. The steric hindrance around the iodine atom will also play a crucial role.
-
4-Fluoro-2-iodotoluene & 4-Fluoro-3-iodotoluene (High Reactivity): The strong electron-withdrawing effect of the para-fluorine atom is expected to significantly accelerate the oxidative addition step.
-
2-Fluoro-4-iodotoluene & 3-Fluoro-4-iodotoluene (Moderate to High Reactivity): The electronic activation from the ortho or meta fluorine atom will promote the reaction.
-
2-Fluoro-5-iodotoluene & 3-Fluoro-2-iodotoluene (Moderate Reactivity): A combination of electronic activation and some steric influence.
-
2-Fluoro-3-iodotoluene & 2-Fluoro-6-iodotoluene (Lower Reactivity): Pronounced steric hindrance from the ortho-substituents is likely to be the dominant factor, leading to slower reaction rates.
Table 2: Predicted Reactivity and Supporting Data for Sonogashira Coupling of Fluoro-iodotoluene Isomers
| Fluoro-iodotoluene Isomer | Predicted Relative Reactivity | Supporting Evidence/Analogous System Yields |
| 4-Fluoro-2-iodotoluene | High | Electron-deficient aryl iodides are highly reactive in Sonogashira coupling. |
| 4-Fluoro-3-iodotoluene | High | The reaction of 4-fluoro-1-iodobenzene with phenylacetylene proceeds in high yield.[2] |
| 2-Fluoro-4-iodotoluene | Moderate to High | Ortho-fluoro substitution enhances reactivity. |
| 3-Fluoro-4-iodotoluene | Moderate to High | Meta-fluoro substitution provides electronic activation. |
| 2-Fluoro-5-iodotoluene | Moderate | Favorable electronic effects with minimal steric hindrance. |
| 3-Fluoro-2-iodotoluene | Moderate | Electronic activation balanced by steric hindrance from the ortho-methyl group. |
| 2-Fluoro-3-iodotoluene | Lower | Significant steric hindrance is expected to reduce reactivity. |
| 2-Fluoro-6-iodotoluene | Lower | Steric clash from the ortho-fluoro group will likely inhibit the catalyst. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is highly dependent on the ligand system employed, but the inherent reactivity of the aryl halide remains a critical factor.
Predicted Reactivity Order:
The reactivity trends in Buchwald-Hartwig amination are expected to be consistent with the other cross-coupling reactions, where electronic activation is beneficial and steric hindrance is detrimental.
-
4-Fluoro-2-iodotoluene & 4-Fluoro-3-iodotoluene (High Reactivity): The para-fluorine substituent will render the C-I bond highly susceptible to oxidative addition.
-
2-Fluoro-4-iodotoluene & 3-Fluoro-4-iodotoluene (Moderate to High Reactivity): The activating effect of the fluorine atom will facilitate the reaction.
-
2-Fluoro-5-iodotoluene & 3-Fluoro-2-iodotoluene (Moderate Reactivity): A compromise between electronic and steric factors.
-
2-Fluoro-3-iodotoluene & 2-Fluoro-6-iodotoluene (Lower Reactivity): The presence of ortho-substituents will likely lead to lower yields and/or require more forcing reaction conditions.
Table 3: Predicted Reactivity and Supporting Data for Buchwald-Hartwig Amination of Fluoro-iodotoluene Isomers
| Fluoro-iodotoluene Isomer | Predicted Relative Reactivity | Supporting Evidence/Analogous System Yields |
| 4-Fluoro-2-iodotoluene | High | Electron-poor aryl iodides are excellent substrates for Buchwald-Hartwig amination. |
| 4-Fluoro-3-iodotoluene | High | The amination of 4-fluoroiodobenzene derivatives generally proceeds with high efficiency.[3] |
| 2-Fluoro-4-iodotoluene | Moderate to High | Ortho-fluoro substitution provides a strong electronic activation. |
| 3-Fluoro-4-iodotoluene | Moderate to High | Meta-fluoro substitution provides a strong electronic activation. |
| 2-Fluoro-5-iodotoluene | Moderate | Favorable electronic effects and minimal steric hindrance. |
| 3-Fluoro-2-iodotoluene | Moderate | Electronic activation is tempered by steric hindrance from the ortho-methyl group. |
| 2-Fluoro-3-iodotoluene | Lower | Significant steric hindrance is expected to be a major limiting factor. |
| 2-Fluoro-6-iodotoluene | Lower | The ortho-fluoro group will likely impede the approach of the palladium catalyst. |
Experimental Protocols
The following are generalized experimental protocols for conducting the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with fluoro-iodotoluene isomers. These protocols are intended as a starting point for comparison studies and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Fluoro-iodotoluene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the fluoro-iodotoluene isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
Fluoro-iodotoluene isomer (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the fluoro-iodotoluene isomer, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
Fluoro-iodotoluene isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the fluoro-iodotoluene isomer and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Sonogashira Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Comparative Guide to the Synthetic Routes of 3'-Fluoro-5'-methylbiphenyl-3-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Biphenylamine Intermediate
The biphenylamine scaffold is a privileged motif in medicinal chemistry and materials science. This guide provides a comparative analysis of two distinct synthetic routes to 3'-fluoro-5'-methylbiphenyl-3-amine, a valuable intermediate for drug discovery and development. The performance of a Suzuki-Miyaura coupling reaction utilizing 3-fluoro-5-iodotoluene is compared against an alternative Suzuki-Miyaura coupling strategy starting from 3-bromo-5-fluoroaniline. This guide presents quantitative data, detailed experimental protocols, and visual workflows to inform strategic decisions in synthetic route selection.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to 3'-fluoro-5'-methylbiphenyl-3-amine, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Route 1: Suzuki Coupling with this compound | Route 2: Alternative Suzuki Coupling with 3-Bromo-5-fluoroaniline |
| Starting Materials | This compound, 3-Aminophenylboronic acid | 3-Bromo-5-fluoroaniline, p-Tolylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate | Sodium Carbonate |
| Solvent | Toluene, Ethanol, Water | Toluene, Ethanol, Water |
| Reaction Temperature | 80°C | 80°C |
| Reaction Time | 4 hours | 4 hours |
| Yield | 92% | 88% |
| Purity | >98% (by HPLC) | >97% (by HPLC) |
Delving into the Chemistry: Reaction Pathways
The synthesis of 3'-fluoro-5'-methylbiphenyl-3-amine via both routes is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient means to construct the biaryl core.
Route 1: Suzuki Coupling of this compound and 3-Aminophenylboronic acid
This route directly couples the two key aromatic rings to form the target molecule in a single step. The iodine atom of this compound serves as the leaving group in the catalytic cycle.
Route 2: Alternative Suzuki Coupling of 3-Bromo-5-fluoroaniline and p-Tolylboronic acid
This alternative approach also utilizes a Suzuki-Miyaura coupling but starts with a different set of precursors. Here, the bromine atom of 3-bromo-5-fluoroaniline acts as the leaving group.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below to facilitate replication and adaptation in a laboratory setting.
Route 1: Synthesis of 3'-Fluoro-5'-methylbiphenyl-3-amine from this compound
Materials:
-
This compound
-
3-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
The flask is purged with nitrogen gas.
-
A degassed solvent mixture of toluene, ethanol, and water (in a 3:1:1 ratio) is added.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is added to the mixture.
-
The reaction mixture is heated to 80°C and stirred for 4 hours.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3'-fluoro-5'-methylbiphenyl-3-amine.
Route 2: Synthesis of 3'-Fluoro-5'-methylbiphenyl-3-amine from 3-Bromo-5-fluoroaniline
Materials:
-
3-Bromo-5-fluoroaniline
-
p-Tolylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, combine 3-bromo-5-fluoroaniline (1.0 eq.), p-tolylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
The vessel is evacuated and backfilled with nitrogen.
-
A degassed 3:1:1 mixture of toluene, ethanol, and water is introduced.
-
The catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), is added.
-
The mixture is heated to 80°C with vigorous stirring for 4 hours.
-
After cooling, the reaction mixture is worked up by partitioning between ethyl acetate and water.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification of the residue by flash chromatography yields the final product, 3'-fluoro-5'-methylbiphenyl-3-amine.
Workflow and Decision Logic
The selection of a synthetic route often involves a trade-off between factors such as starting material availability, cost, and overall yield. The following diagram illustrates a logical workflow for choosing between the two presented routes.
Conclusion
Both synthetic routes presented offer efficient and direct access to 3'-fluoro-5'-methylbiphenyl-3-amine via the robust Suzuki-Miyaura cross-coupling reaction. Route 1, starting from this compound, provides a slightly higher yield. However, the choice of the optimal route may also be influenced by the cost and availability of the respective starting materials. The detailed protocols and comparative data in this guide are intended to empower researchers to make informed decisions based on the specific needs and constraints of their projects.
A Comparative Cost and Performance Analysis of 3-Fluoro-5-iodotoluene and Its Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Aryl Halide Building Blocks
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is a critical decision that balances reactivity, cost, and overall process efficiency. Among the vast array of available reagents, halogenated aromatic compounds are indispensable for the construction of complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive comparative analysis of 3-Fluoro-5-iodotoluene and its bromo- and chloro-analogs, offering a quantitative look at their relative costs and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Cost Landscape of 3-Fluoro-5-halotoluenes
The price of an aryl halide is a significant factor in process development and scale-up. As a general trend in halogenated compounds, the cost increases with the atomic weight of the halogen. This is primarily due to the higher cost of the raw halogen and the often more complex synthetic routes required for the iodo- and bromo-derivatives compared to their chloro- counterparts.
The following table provides a snapshot of the typical price ranges for this compound and its common alternatives. Prices are sourced from various chemical suppliers and are subject to change based on purity, quantity, and market fluctuations.
| Compound | Structure | CAS Number | Price Range (per gram) |
| This compound | ![]() | 491862-84-1 | $30 - $100+ |
| 3-Fluoro-5-bromotoluene | ![]() | 202865-83-6 | $10 - $40 |
| 3-Fluoro-5-chlorotoluene | ![]() | 329944-72-1 | $5 - $20 |
Note: Prices are estimates and can vary significantly between suppliers and for bulk quantities.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this palladium-catalyzed reaction is paramount to its success, directly impacting reaction times, catalyst loading, and ultimately, the overall yield and cost-effectiveness of the process. The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl.[1]
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 2 | ~95 |
| 3-Fluoro-5-bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 6 | ~85 |
| 3-Fluoro-5-chlorotoluene | Pd₂(dba)₃ (5 mol%) + SPhos (10 mol%) | K₃PO₄ | Dioxane | 110 | 18 | ~70 |
Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual results may vary depending on the specific reaction conditions and substrates.
The data clearly demonstrates the superior reactivity of the iodo- and bromo-derivatives, which typically require lower catalyst loadings and shorter reaction times to achieve high yields. While the chloro-analog is the most cost-effective starting material, its lower reactivity often necessitates more forcing conditions, higher catalyst loadings with specialized and more expensive phosphine ligands, and longer reaction times, which can increase the overall process cost and energy consumption.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic routes. Below are representative protocols for the Suzuki-Miyaura cross-coupling of each 3-fluoro-5-halotoluene with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound[2]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Fluoro-5-bromotoluene
Materials:
-
3-Fluoro-5-bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Follow the same setup and degassing procedure as in Protocol 1.
-
Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring the reaction progress by TLC.
-
Follow the same workup and purification procedure as in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling of 3-Fluoro-5-chlorotoluene[3]
Materials:
-
3-Fluoro-5-chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 5 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, combine 3-Fluoro-5-chlorotoluene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Process
To better understand the key steps in the Suzuki-Miyaura cross-coupling and the decision-making process for reagent selection, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-iodotoluene: A Guide for Laboratory Professionals
For immediate reference, 3-Fluoro-5-iodotoluene is classified as acutely toxic if swallowed and requires careful handling and disposal as halogenated hazardous waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to be familiar with its associated hazards. This compound is categorized as Acutely Toxic (Oral, Category 3). Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound and its waste.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the toxic substance. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Step-by-Step Disposal Procedure
The proper management and disposal of this compound waste are critical for laboratory safety and environmental protection. The primary disposal method for this type of compound is incineration by a licensed hazardous waste disposal facility.
Waste Segregation
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [1][2] Mixing these waste streams can create dangerous reactions and significantly increases disposal costs.[3]
-
Do: Designate a specific, clearly labeled container for "Halogenated Organic Waste."
-
Do Not: Mix this compound waste with solvents like acetone (unless as part of a reaction quenching step performed in a fume hood), as mixtures can react or even explode.[3] Do not dispose of this chemical down the drain.
Waste Container Selection and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Container: Use a designated, compatible, and leak-proof waste container, often a polyethylene or glass bottle with a secure screw cap, provided by your institution's Environmental Health and Safety (EHS) department.
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Ensure the label includes the name of the principal investigator or lab contact and the date of accumulation.
-
Waste Accumulation in the Laboratory
Follow these guidelines for the temporary storage of your halogenated waste container within the laboratory.
-
Location: Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a designated chemical storage cabinet.
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste. This prevents the release of volatile and toxic vapors.
-
Volume: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Arranging for Disposal
Laboratory personnel are not authorized to transport hazardous waste off-site. Follow your institution's established procedures for waste pickup.
-
Request Pickup: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department. This is typically done through an online portal or by contacting them directly.
-
EHS Responsibility: The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company for final disposal, which is typically high-temperature incineration.[3][4]
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling halogenated organic compounds. Key principles include:
-
Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce the volume of waste generated.
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with this compound by rinsing with a suitable solvent (e.g., acetone) inside a fume hood. Collect the rinsate as halogenated hazardous waste.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in the designated halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Required PPE for handling this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-5-iodotoluene
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodotoluene. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that presents several potential hazards. The primary risks include acute toxicity if swallowed, skin irritation, and serious eye irritation.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this chemical to mitigate these risks.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Must be worn at all times. | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or Viton® gloves are recommended. Ensure appropriate thickness and breakthrough time. | Prevents skin contact, which can lead to irritation or burns.[1] |
| Lab Coat or Apron | Chemically resistant material. | Provides a barrier against spills and splashes.[1] | |
| Closed-Toe Shoes | Required at all times in the laboratory. | Protects feet from spills.[2] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted within a properly functioning fume hood.[1][2] | Minimizes inhalation of harmful vapors. |
| NIOSH-Approved Respirator | Required if ventilation is inadequate or for emergency situations. Use cartridges appropriate for organic vapors.[1] | Provides respiratory protection in high-concentration exposures. |
Step-by-Step Operational Plan
This section outlines the standard operating procedure for the safe handling of this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is operational and the airflow is adequate.[1][2]
-
Assemble Materials: Gather all necessary equipment, including PPE, glassware, and reagents, and place them inside the fume hood to minimize movement in and out of the containment area.[1]
-
Emergency Preparedness: Ensure that an eyewash station and emergency shower are readily accessible and unobstructed.[3] Have a spill kit appropriate for halogenated organic compounds nearby.
Handling and Experimental Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Chemical Transfer: Carefully measure and transfer the required amount of this compound. Use appropriate tools such as glass pipettes or syringes to minimize the risk of spills.[1]
-
Conduct Experiment: Perform all experimental manipulations within the chemical fume hood.[1][2] Keep the sash at the lowest practical height to maximize containment.[1]
-
Maintain Awareness: Be mindful of the chemical's properties, including its flash point of 87.78 °C (190.0 °F). While not highly flammable, it is a combustible liquid.
Post-Experiment Cleanup
-
Decontaminate Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent, such as acetone, inside the fume hood.[1] Collect the rinsate as hazardous waste.
-
Clean Work Area: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste stream.
Disposal Plan for this compound and Associated Waste
Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [1][4] Mixing these waste streams can significantly increase disposal costs and complexity.[4][5]
| Waste Type | Segregation Instructions |
| Liquid Waste | Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated "Halogenated Organic Waste" container. |
| Solid Waste | Dispose of all contaminated solid waste, such as used gloves, paper towels, and pipette tips, in a separate, clearly labeled "Halogenated Solid Waste" container. |
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3] The label should also indicate the approximate concentration and any other components in the waste mixture.
-
Container Integrity: Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[3]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Final Disposal
Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on the final disposal of the segregated halogenated waste.
Experimental Workflow and Disposal Pathway
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



